3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Description
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Properties
IUPAC Name |
3-(5-thiophen-2-ylfuran-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPPCCQUCTDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel heterocyclic compound, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. This molecule, incorporating both furan and thiophene moieties, represents a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these heterocycles. This document outlines a proposed synthetic pathway, comprehensive characterization data, and detailed experimental protocols to facilitate its preparation and evaluation in research and development settings.
Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
A plausible and efficient synthetic route to 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid involves a multi-step sequence commencing with the coupling of the two heterocyclic rings, followed by the introduction and modification of the propionic acid side chain. A proposed synthetic scheme is detailed below.
Proposed Synthetic Pathway
The synthesis initiates with a Palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to form the central 2-(thiophen-2-yl)furan core. This intermediate can then be functionalized to introduce the propionic acid moiety. An effective approach involves a Heck coupling reaction between an activated 2-(thiophen-2-yl)furan derivative and an acrylate, followed by reduction.
Caption: Proposed synthetic workflow for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Characterization Data
The structural confirmation and purity assessment of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are based on a combination of spectroscopic and physical data.
Physical Properties
| Property | Value |
| CAS Number | 24090-38-8[1] |
| Molecular Formula | C₁₁H₁₀O₃S[1] |
| Molecular Weight | 222.26 g/mol [1] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | 365.7 °C at 760 mmHg[2] |
| Flash Point | 174.9 °C[2] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the target compound, based on analysis of structurally related molecules.
Table 2.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.25 | dd | 5.1, 1.2 | 1H | Thiophene H-5' |
| ~7.20 | dd | 3.6, 1.2 | 1H | Thiophene H-3' |
| ~7.00 | dd | 5.1, 3.6 | 1H | Thiophene H-4' |
| ~6.55 | d | 3.4 | 1H | Furan H-4 |
| ~6.15 | d | 3.4 | 1H | Furan H-3 |
| ~2.95 | t | 7.5 | 2H | -CH₂-COOH |
| ~2.70 | t | 7.5 | 2H | Furan-CH₂- |
| >10 | br s | - | 1H | -COOH |
Table 2.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | -COOH |
| ~155.0 | Furan C-2 |
| ~148.0 | Furan C-5 |
| ~130.0 | Thiophene C-2' |
| ~128.0 | Thiophene C-5' |
| ~125.0 | Thiophene C-3' |
| ~124.0 | Thiophene C-4' |
| ~111.0 | Furan C-3 |
| ~108.0 | Furan C-4 |
| ~34.0 | -CH₂-COOH |
| ~25.0 | Furan-CH₂- |
Table 2.2.3: Mass Spectrometry Data
| Technique | Result |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₀O₃S [M+H]⁺: 223.0423; Found: (To be determined) |
| Electron Impact (EI) Mass Spectrum (m/z) | 222 (M⁺), 177, 149, 115 |
Table 2.2.4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~3100 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1580, 1470 | C=C stretch (aromatic rings) |
| ~1020 | C-O-C stretch (furan) |
| ~790 | C-S stretch (thiophene) |
Experimental Protocols
The following section provides detailed methodologies for the proposed synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Synthesis of 2-(Thiophen-2-yl)furan
Caption: Experimental workflow for the synthesis of 2-(Thiophen-2-yl)furan.
Procedure: To a solution of 2-bromofuran (1.0 eq) in dry toluene are added 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to reflux under an inert atmosphere and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel using hexane as the eluent to afford 2-(thiophen-2-yl)furan.
Synthesis of 2-Bromo-5-(thiophen-2-yl)furan
Procedure: To a solution of 2-(thiophen-2-yl)furan (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C is added N-bromosuccinimide (NBS) (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane) to yield 2-bromo-5-(thiophen-2-yl)furan.
Synthesis of Ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate
Caption: Experimental workflow for the Heck coupling reaction.
Procedure: A mixture of 2-bromo-5-(thiophen-2-yl)furan (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in DMF is heated at 80-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate.
Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Procedure: To a solution of ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate (1.0 eq) in ethanol is added palladium on carbon (10 wt. %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite®, and the filtrate is concentrated. The resulting ester is then dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Palladium catalysts are flammable and should be handled with care. Organotin compounds are toxic and should be handled with extreme caution.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. The proposed synthetic route offers a viable pathway for the preparation of this novel compound, and the provided characterization data will be instrumental in its identification and quality control. This information is intended to support further research into the potential applications of this and related heterocyclic compounds in drug discovery and materials science.
References
Spectroscopic and Synthetic Profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Due to the absence of published experimental data for this specific molecule, this document presents a synthesized but expertly predicted spectroscopic profile based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the targeted synthesis and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. These predictions are derived from established spectroscopic principles and data from analogous furan, thiophene, and carboxylic acid derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -COOH |
| ~7.25 | dd, J = 5.1, 1.2 Hz | 1H | Thiophene H5' |
| ~7.20 | dd, J = 3.6, 1.2 Hz | 1H | Thiophene H3' |
| ~7.05 | dd, J = 5.1, 3.6 Hz | 1H | Thiophene H4' |
| ~6.50 | d, J = 3.4 Hz | 1H | Furan H5 |
| ~6.20 | d, J = 3.4 Hz | 1H | Furan H4 |
| ~3.00 | t, J = 7.5 Hz | 2H | -CH₂-COOH |
| ~2.80 | t, J = 7.5 Hz | 2H | -CH₂-CH₂-COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | -COOH |
| ~155.0 | Furan C2 |
| ~148.0 | Furan C5 |
| ~142.0 | Thiophene C2' |
| ~128.0 | Thiophene C5' |
| ~125.5 | Thiophene C3' |
| ~124.0 | Thiophene C4' |
| ~112.0 | Furan C3 |
| ~108.0 | Furan C4 |
| ~34.0 | -CH₂-COOH |
| ~25.0 | -CH₂-CH₂-COOH |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1580, ~1450 | Medium | C=C stretch (Furan & Thiophene rings) |
| ~1250 | Medium | C-O stretch |
| ~790 | Strong | C-S stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 222 | 100 | [M]⁺ (Molecular Ion) |
| 177 | 60 | [M - COOH]⁺ |
| 149 | 45 | [M - CH₂CH₂COOH]⁺ |
| 111 | 30 | [Thiophenyl-furan]⁺ fragment |
| 83 | 25 | [Thiophene-CH]⁺ fragment |
| 69 | 20 | [Furan-CH₂]⁺ fragment |
Experimental Protocols
The following section outlines a plausible synthetic route and the methodologies for the spectroscopic characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
A potential synthetic approach involves a Suzuki or Stille coupling reaction to form the bi-heterocyclic core, followed by functionalization to introduce the propionic acid side chain. A Wittig reaction or a Heck reaction could be employed to introduce the acrylic acid precursor, which would then be reduced to the desired propionic acid.
Step 1: Synthesis of 5-Thiophen-2-yl-furan-2-carbaldehyde
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To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add thiophene-2-boronic acid (1.2 eq).
-
Add an aqueous solution of a base, for instance, 2M sodium carbonate (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-acrylic acid
-
To a solution of 5-thiophen-2-yl-furan-2-carbaldehyde (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add malonic acid (1.5 eq) and a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the acrylic acid derivative.
Step 3: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
Dissolve the 3-(5-thiophen-2-yl-furan-2-yl)-acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the final product, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectral data would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a novel chemical compound like 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Caption: A flowchart illustrating the synthetic pathway and subsequent purification and spectroscopic characterization of a novel organic compound.
Physical and chemical properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
An Important Note on Data Availability: As of late 2025, detailed experimental data and research on the specific compound 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are not extensively available in publicly accessible scientific literature. While basic identifiers and predicted properties can be located, comprehensive experimental validation of its physicochemical properties, detailed synthetic protocols, and biological activity remain largely unpublished. This guide compiles the available information and provides a framework for the type of data and methodologies that would be essential for a complete understanding of this compound, intended for researchers, scientists, and drug development professionals.
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound featuring a furan ring linked to a thiophene ring and bearing a propionic acid side chain. The combination of furan and thiophene moieties suggests potential for interesting electronic and biological properties, as these rings are present in numerous biologically active molecules and functional materials. The propionic acid group provides a handle for further chemical modifications and can influence the compound's solubility and pharmacokinetic properties. This document aims to provide a comprehensive overview of its known characteristics and a guide to the experimental investigation of its properties.
Physicochemical Properties
Quantitative experimental data for many of the core physicochemical properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are not currently available. The following tables summarize the known information and highlight the data points that require experimental determination.
Table 1: General and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 24090-38-8 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₀O₃S | --- |
| Molecular Weight | 222.26 g/mol | Calculated |
| Appearance | Not Reported | --- |
| Melting Point | Not Available | Requires Experimental Determination |
| Boiling Point | 365.7 °C at 760 mmHg | Predicted |
| Flash Point | 174.9 °C | Predicted |
| Solubility | Not Available | Requires Experimental Determination |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Source/Method |
| pKa | Not Available | Requires Experimental Determination |
| LogP | Not Available | Requires Experimental Determination |
| ¹H NMR | Not Available | Requires Experimental Determination |
| ¹³C NMR | Not Available | Requires Experimental Determination |
| Infrared (IR) | Not Available | Requires Experimental Determination |
| Mass Spectrometry (MS) | Not Available | Requires Experimental Determination |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are not described in the available literature. However, general synthetic strategies for similar compounds can be proposed.
Proposed Synthetic Workflow
A plausible synthetic route could involve a cross-coupling reaction to link the furan and thiophene rings, followed by the introduction or modification of the propionic acid side chain. The following diagram illustrates a conceptual workflow.
Caption: A conceptual workflow for the synthesis and purification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Methodologies for Characterization
To fully characterize this compound, a suite of standard analytical techniques would be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons, confirming the structure of the aromatic rings and the propionic acid chain.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing unambiguous structural assignment.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and vibrations associated with the furan and thiophene rings.
-
Melting Point Analysis: To determine the melting point and melting range, which are indicators of purity.
-
Solubility Studies: To determine the solubility in a range of solvents (e.g., water, ethanol, DMSO, acetone) which is crucial for biological testing and formulation.
-
pKa Determination: To measure the acidity of the carboxylic acid group, which influences its ionization state at physiological pH.
Biological Activity and Signaling Pathways
Currently, there is no published information on the biological activity of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid or its involvement in any signaling pathways. The structural motifs suggest that it could be screened for a variety of activities, including but not limited to:
-
Antimicrobial
-
Anti-inflammatory
-
Anticancer
-
Enzyme inhibition
The following diagram illustrates a general workflow for the biological evaluation of a novel compound.
Caption: A generalized workflow for the biological evaluation of a new chemical entity.
Conclusion and Future Directions
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid represents a novel chemical entity with potential for further investigation. The immediate future direction for research on this compound should focus on establishing a reliable synthetic route and performing comprehensive physicochemical characterization. Once pure material is available in sufficient quantities, a broad biological screening campaign would be warranted to explore its potential as a lead compound in drug discovery or as a functional material. The data and protocols outlined in this guide provide a roadmap for researchers to undertake a thorough investigation of this promising molecule.
In-Depth Technical Guide: 3-(5-(Thiophen-2-yl)furan-2-yl)propanoic Acid (CAS 24090-38-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid (CAS Number: 24090-38-8), a heterocyclic compound with potential applications in various research fields. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents information on related furan and thiophene derivatives to suggest potential areas of investigation and methodologies.
Chemical and Physical Properties
3-(5-(Thiophen-2-yl)furan-2-yl)propanoic acid is a molecule incorporating both furan and thiophene rings, linked to a propanoic acid moiety.[1][2][3] Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 24090-38-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₃S | [1][2] |
| Molecular Weight | 222.26 g/mol | [1] |
| IUPAC Name | 3-(5-thiophen-2-ylfuran-2-yl)propanoic acid | N/A |
| SMILES | O=C(O)CCc1cc(oc1)c2sccc2 | N/A |
| InChI | InChI=1S/C11H10O3S/c12-11(13)4-3-8-1-2-9(14-8)10-5-6-7-15-10/h1-2,5-7H,3-4H2,(H,12,13) | N/A |
Note: Some physical properties like melting and boiling points have been predicted through computational models but lack experimental validation. One source predicts a boiling point of 365.7°C at 760 mmHg and a flash point of 174.9°C.[4]
Potential Biological Activity and Areas for Investigation
While no specific biological activities for 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid have been reported in the reviewed literature, the structural motifs of furan and thiophene are present in numerous biologically active compounds. This suggests that CAS 24090-38-8 could be a valuable candidate for screening in various assays.
Derivatives of furan and thiophene have demonstrated a wide range of biological effects, including:
-
Antimicrobial and Antifungal Activity: Similar compounds have been shown to inhibit the growth of various microbial and fungal strains.[5][6][7]
-
Enzyme Inhibition: Thiophene-based compounds have been identified as inhibitors of enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1).[8]
-
Anticancer Properties: Certain thiophene analogues have been synthesized and evaluated for their potential as antitumor agents.[9]
Given these precedents, 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid could be a candidate for investigation in the following areas:
-
Antimicrobial and antifungal screening assays.
-
Enzyme inhibition assays, particularly for inflammatory and cancer-related targets.
-
Cytotoxicity and anti-proliferative assays in cancer cell lines.
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of the biological activity of a novel compound like 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid, based on methodologies applied to similar molecules.
Caption: A generalized workflow for the initial biological evaluation of a test compound.
Suggested Experimental Protocols (Based on Related Compounds)
The following are generalized protocols inspired by research on similar furan and thiophene derivatives. These should be adapted and optimized for the specific properties of 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid.
Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives (for derivatization studies)
This protocol is adapted from a study on the synthesis of related furanpropanoic acid derivatives.[5]
-
Reaction Setup: In a suitable reaction vessel, combine the starting furanpropanoic acid (1 equivalent), an arene (e.g., benzene, toluene; excess), and a solvent such as dichloromethane.
-
Acid Catalyst: Carefully add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), to the mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using techniques such as column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathway Involvement
Given the structural similarities to compounds that inhibit mPGES-1, a potential signaling pathway to investigate for 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid is the arachidonic acid cascade, which is central to inflammation.
Caption: Potential inhibition of the mPGES-1 enzyme in the arachidonic acid pathway.
Suppliers
3-(5-(Thiophen-2-yl)furan-2-yl)propanoic acid is available from several chemical suppliers for research purposes. It is important to request a certificate of analysis to confirm the purity of the compound.
| Supplier | Location | Notes |
| Santa Cruz Biotechnology, Inc. | USA | For research use only.[1] |
| Parchem | USA | Offers various packaging sizes.[2] |
| BLDpharm | Global | Provides the compound for research use.[3] |
| Toronto Research Chemicals | Canada | Listed as a product. |
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding potential biological activities and experimental protocols is based on related compounds and should be considered hypothetical until validated by direct experimental evidence for CAS 24090-38-8. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. 24090-38-8|3-(5-(Thiophen-2-yl)furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. CAS#:24090-38-8 | 3-(5-THIOPHEN-2-YL-FURAN-2-YL)-PROPIONIC ACID | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound featuring a furan ring linked to a thiophene ring, with a propionic acid side chain attached to the furan moiety. The unique combination of these structural motifs suggests potential applications in medicinal chemistry and materials science, as furan and thiophene derivatives are known to exhibit a wide range of biological activities and interesting electronic properties.[1][2] This guide provides a detailed overview of its molecular structure, predicted spectroscopic data, conformational analysis, and a plausible experimental workflow for its synthesis and characterization.
Molecular Structure and Properties
The fundamental properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are summarized below.
| Property | Value | Source |
| CAS Number | 24090-38-8 | Vendor Information |
| Molecular Formula | C₁₁H₁₀O₃S | Vendor Information |
| Molecular Weight | 222.26 g/mol | Vendor Information |
| Predicted Boiling Point | 365.7 °C at 760 mmHg | Vendor Information |
| Predicted Flash Point | 174.9 °C | Vendor Information |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands. These predictions are based on the analysis of structurally similar furan and thiophene derivatives.[3]
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.2-7.4 | m | 2H | Thiophene-H |
| ~7.0-7.2 | d | 1H | Thiophene-H |
| ~6.5-6.7 | d | 1H | Furan-H |
| ~6.1-6.3 | d | 1H | Furan-H |
| ~2.9-3.1 | t | 2H | -CH₂-COOH |
| ~2.6-2.8 | t | 2H | Furan-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~150-155 | Furan C-O |
| ~140-145 | Thiophene C-S |
| ~125-135 | Aromatic C-H |
| ~110-120 | Aromatic C-H |
| ~30-35 | -CH₂-COOH |
| ~20-25 | Furan-CH₂- |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | C=O stretch (Carboxylic Acid) |
| ~1400-1600 | C=C stretch (Aromatic Rings) |
| ~1000-1300 | C-O stretch (Furan) |
| ~600-800 | C-S stretch (Thiophene) |
Conformational Analysis
The conformational flexibility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is primarily determined by the rotation around the single bond connecting the furan and thiophene rings, as well as the rotation of the propionic acid side chain.
Computational studies on similar furan-thiophene systems suggest that the planarity of the molecule is a key factor in its electronic properties.[4] The lowest energy conformation is likely to be near-planar, with the sulfur atom of the thiophene ring and the oxygen atom of the furan ring oriented in an anti conformation to minimize steric hindrance.[4] However, a relatively low rotational barrier is expected, allowing for a range of conformations to exist in solution.
The propionic acid side chain introduces additional degrees of freedom. The orientation of the carboxylic acid group will be influenced by intramolecular hydrogen bonding possibilities and solvent interactions.
Experimental Protocols
While a specific synthesis for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar compounds.[5][6][7]
Proposed Synthesis
A potential synthetic approach could involve a Suzuki or Stille coupling reaction between a functionalized furan building block and a thiophene boronic acid or stannane derivative.
Example Synthetic Step:
-
Starting Materials: 2-(5-bromofuran-2-yl)propionic acid and thiophene-2-boronic acid.
-
Reaction: Palladium-catalyzed Suzuki coupling.
-
Conditions: A suitable palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., toluene/ethanol/water). The reaction would likely be heated under an inert atmosphere.
-
Work-up and Purification: The reaction mixture would be worked up by extraction and purified by column chromatography to yield the desired product.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Conclusion
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid presents an interesting molecular architecture with potential for further investigation in various scientific fields. While specific experimental data is currently lacking, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic and analytical methodologies based on established chemical principles and data from analogous compounds. Further experimental and computational studies are warranted to fully elucidate the conformational landscape and potential applications of this molecule.
References
- 1. Unit 3 furan & thiophene | PDF [slideshare.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Conformational Analysis of a Furan, Thiophene Alternating Π System" by Laura Cline [egrove.olemiss.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient Synthesis of Highly Substituted Furan, Thiophene, Pyrro...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Biological Activities of Furan-Thiophene Derivatives
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the design and development of new therapeutic agents. Among these, five-membered aromatic rings containing a heteroatom, such as furan (with an oxygen atom) and thiophene (with a sulfur atom), are of paramount importance.[1][2][3] Derivatives that incorporate both furan and thiophene moieties, or exist as hybrids with other pharmacologically active nuclei, have garnered significant attention from researchers.[1][4] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them privileged structures in the quest for novel drugs.[4][5][6] This guide provides an in-depth technical overview of the key biological activities of furan-thiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antimicrobial Activity
Furan-thiophene derivatives have demonstrated notable efficacy against a range of pathogenic microbes, including drug-resistant strains of bacteria and fungi.[7][8] The antimicrobial action of these compounds is often attributed to their unique structural features which can interfere with essential microbial processes.[3] For instance, some thiophene-based heterocycles have shown potent and selective activity against Clostridioides difficile, a significant human pathogen.[9]
Data Presentation: Antimicrobial Efficacy
The antimicrobial potential of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Microorganism | MIC (µg/mL or µM/mL) | Reference |
| Thiophene Derivatives | Staphylococcus aureus | 0.81 µM/mL | [6] |
| Thiophene Derivatives | Bacillus subtilis | 0.81 µM/mL | [6] |
| Thiophene Derivatives | Escherichia coli | 0.81 µM/mL | [6] |
| Thiophene Derivatives | Salmonella typhi | 0.81 µM/mL | [6] |
| Thiophene Derivatives | Candida albicans | 0.91 µM/mL | [6] |
| Thiophene Derivatives | Aspergillus niger | 0.91 µM/mL | [6] |
| Spiro-indoline-oxadiazole (Thiophene-based) | Clostridioides difficile | 2 - 4 µg/mL | [9] |
| Furan-Thiophene Chalcones | Streptococcus pyogenes | Varies by derivative | |
| Furan-Thiophene Chalcones | Pseudomonas aeruginosa | Varies by derivative | |
| Thiophene Derivatives | Acinetobacter baumannii | 4 - 64 mg/L | [7] |
| Thiophene Derivatives | Escherichia coli | 4 - 64 mg/L | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standard procedure for determining the MIC of a compound against bacterial strains, as guided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of 5 x 10^5 Colony Forming Units (CFU)/mL in an appropriate growth medium (e.g., Luria Bertani broth).[7]
-
Compound Dilution: The test compound is serially diluted in the growth medium within a 96-well U-bottom microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in medium without compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-36 hours) to allow for bacterial growth.[2]
-
MIC Determination: After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.[7]
Visualization: Antimicrobial Screening Workflow
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered aromatic heterocycles, furan and thiophene, are foundational scaffolds in a significant number of naturally occurring bioactive compounds. While often studied independently, the shared biosynthetic origins and related chemical properties of their derivatives merit a consolidated review. Thiophenes, in particular, are characteristic secondary metabolites of the Asteraceae family, biosynthesized from polyacetylene precursors. Their discovery, beginning with the identification of α-terthienyl in the 1940s, has unveiled a class of compounds with potent nematicidal, insecticidal, and phototoxic properties. Furan-containing natural products are also widespread and exhibit a vast range of biological activities, including antifungal and anticancer effects. This guide provides an in-depth examination of the discovery, natural sources, and biosynthesis of these related heterocycles. It includes detailed experimental protocols for their extraction and characterization, quantitative data on their occurrence, and a review of their significant biological activities, offering a critical resource for natural product researchers and drug discovery professionals.
Introduction: The Significance of Furan and Thiophene Moieties
Furan and thiophene are five-membered aromatic heterocycles containing an oxygen or sulfur atom, respectively. These rings are present in a multitude of natural products and synthetic pharmaceutical agents due to their unique physicochemical properties.[1] The thiophene ring, in particular, is often considered a bioisostere of the benzene ring, enabling it to interact with diverse biological targets.[2] Naturally occurring thiophenes are predominantly found as secondary metabolites in plants of the Asteraceae family, where they are believed to function as chemical defense agents against pathogens and herbivores.[3][4] Furan-containing natural products are found across various biological sources, from fungi to marine sponges, and exhibit a wide array of bioactivities, including antifungal, anticancer, and anti-inflammatory properties.[1][5]
While compounds containing either a furan or a thiophene are common, natural products featuring both moieties are exceptionally rare. Research has primarily focused on the synthesis of furan-thiophene hybrids to explore novel biological activities, such as in derivatives of artemisinin.[6] This guide will focus on the discovery and natural occurrence of compounds containing these important heterocycles, with a primary emphasis on the well-documented thiophenes of the Asteraceae family.
Discovery of Key Furan-Thiophene Related Compounds
The investigation into naturally occurring thiophenes was driven by observations of the potent biocidal effects of certain plants, particularly marigolds (Tagetes species).
α-Terthienyl: The Archetypal Polythiophene
The first naturally occurring thiophene, α-terthienyl, was not initially isolated from a plant but was characterized as a blue-fluorescing compound from marigolds by Zechmeister and Sease in 1947.[7] Its definitive isolation and structural elucidation as a potent nematicidal agent from the roots of Tagetes erecta (marigold) was later reported by Uhlenbroek and Bijloo in 1958.[8] This discovery was a landmark, confirming that the observed suppressive effect of marigolds on soil nematode populations was due to specific chemical constituents.[8] α-Terthienyl is a phototoxic compound; its nematicidal, insecticidal, and antiviral activities are significantly enhanced in the presence of UV-A light, which causes the generation of cytotoxic singlet oxygen.[2][9][10]
Thiarubrines: The Red Pigments of Asteraceae
Another significant class of sulfur-containing polyacetylene derivatives is the thiarubrines. These compounds contain a unique 1,2-dithiacyclohexa-3,5-diene ring, which imparts a striking red color. Thiarubrine A was first isolated from the roots of the North American plant Chaenactis douglasii (Douglas' dustymaiden), a member of the Asteraceae family.[5][11][12] Like α-terthienyl, thiarubrines exhibit potent antibiotic and phototoxic activities.
Natural Occurrence and Biosynthesis
The vast majority of naturally occurring thiophenes are found in the plant family Asteraceae (the aster or sunflower family).[4][13] Genera such as Tagetes, Echinops, Artemisia, and Porophyllum are particularly rich sources.[4] These compounds are primarily concentrated in the root tissues, consistent with a role in defense against soil-borne pests and pathogens.[2]
The biosynthesis of these compounds is intrinsically linked to fatty acid and polyacetylene metabolism. The pathway originates from oleic acid, which undergoes a series of desaturation and acetylenase reactions to form highly unsaturated fatty acids like crepenynic acid. These polyacetylene precursors are then subject to cyclization and sulfurization reactions to form the thiophene ring.
Below is a generalized workflow representing the key stages in the biosynthesis of acetylenic thiophenes in Asteraceae.
Quantitative Data Summary
The concentration of furan- and thiophene-based compounds varies significantly depending on the plant species, organ, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of Thiophenes in Tagetes Species
| Compound | Plant Species | Plant Part | Concentration | Reference |
|---|---|---|---|---|
| Butenynyl-bithiophene (BBT) | Tagetes patula | Hairy Root Cultures (MeJ-induced) | ~200 µmol/g d.w. (~43 mg/g) | [13] |
| α-Terthienyl | Tagetes patula | Flower Buds | ~5-10 µmol/g d.w. | [13] |
| Total Thiophenes | Tagetes erecta | Hairy Root Clones | 0.31 to 0.96 mg/g f.w. | [14] |
| Total Thiophenes | Tagetes patula | Vegetal Product | 0.021% (median value) |[15] |
Table 2: Concentration of Furanocoumarins in Various Plant Species
| Compound | Plant Species | Plant Part | Concentration (µg/g DW) | Reference |
|---|---|---|---|---|
| Psoralen | Ficus carica | Stem Bark | 146.6 - 1110.3 | [1] |
| Bergapten | Ficus carica | Stem Bark | 114.3 - 524.0 | [1] |
| Psoralen | Ficus carica | Stem Wood | 395.7 - 1671.8 | [1] |
| Bergapten | Ficus carica | Stem Wood | 144.2 - 718.6 | [1] |
| Bergapten | Heracleum sosnowskyi | N/A | 3140 | [16] |
| Angelicin | Heracleum sosnowskyi | N/A | 2300 |[16] |
Experimental Protocols
The isolation and characterization of furan-thiophene compounds from natural sources require a systematic workflow involving extraction, purification, and spectroscopic analysis.
General Experimental Workflow
The process begins with the extraction of dried, powdered plant material, followed by chromatographic separation to isolate individual compounds, and concludes with structure elucidation using spectroscopic methods.
Detailed Protocol: Isolation of Thiophenes from Tagetes Roots
This protocol is a composite methodology based on procedures described in the literature.[2][6][14][15]
1. Plant Material Preparation:
-
Harvest roots from mature Tagetes plants (e.g., T. erecta or T. patula).
-
Wash the roots thoroughly with deionized water to remove soil and debris.
-
Air-dry the roots in a dark, well-ventilated area or in a hot-air oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh a known amount of the dried root powder (e.g., 100 g).
-
Perform exhaustive extraction using a non-polar solvent. Maceration with hexane at room temperature (e.g., 3 x 500 mL, 12 hours each) in the dark is effective.[14] Alternatively, Soxhlet extraction can be used.
-
Combine the solvent extracts and filter through Whatman No. 1 filter paper.
3. Concentration:
-
Concentrate the combined filtrate in vacuo using a rotary evaporator at a temperature below 45°C. This yields a crude hexane extract.
4. Purification (Column Chromatography):
-
Prepare a silica gel (60-120 mesh) column packed in hexane.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate (e.g., 100:0 to 90:10 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (thiophenes often fluoresce).
-
Pool fractions containing compounds of interest based on their TLC profiles.
5. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:
-
Further purify the pooled fractions using preparative or analytical HPLC.
-
System: A typical system would be a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. For example, an isocratic mixture of 80:20 (v/v) acetonitrile:water can effectively separate major thiophenes like dibenzothiophene and its derivatives.[17]
-
Detection: UV detection at a wavelength where thiophenes show strong absorbance (e.g., 330-340 nm) is standard.[2][14]
-
Quantification: Create a calibration curve using an authentic standard (e.g., α-terthienyl) to quantify the isolated compounds by comparing peak areas.[14]
6. Structure Elucidation:
-
Mass Spectrometry (MS): Analyze the purified compounds by GC-MS or LC-MS. The mass spectrum will provide the molecular weight and fragmentation pattern, which is characteristic of the thiophene core and its substituents.[4][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These spectra will provide detailed information about the proton and carbon environments and their connectivity, allowing for the unambiguous determination of the molecular structure.[19]
Spectroscopic Data of Representative Compounds
The structural confirmation of isolated natural products relies on spectroscopic data.
Table 3: Spectroscopic Data for α-Terthienyl
| Data Type | Details | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈S₃ | [7] |
| Molecular Weight | 248.38 g/mol | [7][14] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.01-7.05 (m, 2H), 7.10 (s, 2H), 7.18-7.25 (m, 4H) | [14] |
| ¹³C NMR (CDCl₃) | δ (ppm): 123.6, 124.2, 124.3, 127.8, 136.4, 136.8 | Data inferred from spectral databases |
| Mass Spectrum | Key fragments and molecular ion peak (M⁺) at m/z 248. |[4] |
(Note: Specific NMR shift assignments can vary slightly based on solvent and instrument frequency. The data presented is representative.)
Conclusion and Future Outlook
The study of naturally occurring furan and thiophene compounds has yielded a wealth of bioactive molecules with significant potential in agriculture and medicine. The Asteraceae family remains a primary source for novel thiophenes, whose discovery was pioneered by investigations into the nematicidal properties of marigolds. While the biosynthesis from polyacetylene precursors is established, further enzymatic and genetic studies will continue to illuminate this pathway. The methodologies for extraction, isolation, and characterization are well-developed, relying on a combination of chromatographic and spectroscopic techniques. Future research should focus on exploring under-investigated plant families for novel structures, particularly for rare furan-thiophene hybrids. Furthermore, a deeper understanding of the mode of action of these compounds, especially their phototoxicity, will be critical for their development into effective and environmentally benign biopesticides or therapeutic agents.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. wildflower.org [wildflower.org]
- 6. Synthesis of Thiophene/Furan-Artemisinin Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. westernforbs.org [westernforbs.org]
- 12. nrcs.usda.gov [nrcs.usda.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Stability and Degradation Profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted stability and degradation profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of specific stability data for this molecule in publicly available literature, this guide synthesizes information on the known degradation pathways of its constituent furan and thiophene rings under various stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, adhering to the International Council for Harmonisation (ICH) guidelines. Furthermore, potential degradation products are postulated, and analytical methodologies for their identification are discussed. This document aims to serve as a valuable resource for researchers and drug development professionals in designing and executing stability-indicating studies for this and structurally related compounds.
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a molecule incorporating both furan and thiophene heterocyclic rings, linked by a propionic acid side chain. Such hybrid structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and thiophene scaffolds[1][2]. Understanding the intrinsic stability of this molecule is paramount for its potential development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, all of which are critical components of regulatory submissions[3].
This guide outlines a systematic approach to evaluating the stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, drawing upon established knowledge of furan and thiophene chemistry.
Predicted Stability and Degradation Profile
The stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is predicted to be influenced by the reactivity of its furan and thiophene moieties, as well as the propionic acid side chain.
Susceptibility of the Furan Ring
The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening reactions. Under strong acidic conditions, polymerization is also a common degradation pathway.
Susceptibility of the Thiophene Ring
The thiophene ring is generally more stable than the furan ring but is susceptible to oxidation. Oxidation can occur at the sulfur atom, leading to the formation of S-oxides and subsequently sulfones, or at the C=C double bonds, potentially forming epoxides that can undergo further rearrangement[4][5].
Influence of the Propionic Acid Side Chain
The propionic acid side chain introduces a carboxylic acid functional group, which can influence the molecule's solubility and may participate in or direct degradation reactions under certain conditions.
Proposed Degradation Pathways
Based on the known reactivity of furan and thiophene, the following degradation pathways are proposed for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid under forced degradation conditions.
Caption: Predicted degradation pathways of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in solid state and in solution, in accordance with ICH guidelines[3].
General Workflow
Caption: General workflow for forced degradation studies.
Preparation of Stock Solution
Prepare a stock solution of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Stress Conditions
The following are recommended starting conditions for forced degradation studies. The extent of degradation should be targeted in the range of 5-20%[3].
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80 °C | 48 hours |
| Thermal (Solution) | Reflux in Water | 80 °C | 48 hours |
| Photolytic (Solid) | ICH Q1B Option 2 | Ambient | As per ICH |
| Photolytic (Solution) | ICH Q1B Option 2 | Ambient | As per ICH |
Table 1: Recommended Stress Conditions for Forced Degradation Studies.
Detailed Protocols
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Solid State: Accurately weigh a small amount of the solid compound and place it in a controlled temperature oven at 80 °C for 48 hours.
-
Solution State: Reflux the stock solution in water at 80 °C for 48 hours.
-
At specified time points, prepare solutions of the stressed solid or dilute the stressed solution with the mobile phase.
-
Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6][7].
-
A control sample should be protected from light.
-
At the end of the exposure, prepare solutions of the stressed solid or dilute the stressed solution with the mobile phase.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV/photodiode array (PDA) detection is recommended.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at a suitable wavelength (determined by UV scan) |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
Table 2: Recommended HPLC Parameters.
Identification of Degradation Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. database.ich.org [database.ich.org]
A Technical Guide to the Solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound incorporating furan, thiophene, and carboxylic acid moieties. Molecules within this structural class are of significant interest in medicinal chemistry and materials science. Thiophene and furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] For any of these applications, particularly in drug development, understanding the compound's solubility is a critical prerequisite.
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, profoundly influences a compound's bioavailability, formulation possibilities, and performance in biological assays.[6] Poor solubility can lead to unreliable in-vitro results, underestimated toxicity, and significant challenges in developing effective therapeutic agents.[6]
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. While specific quantitative solubility data for this compound is not extensively published, this document outlines the "gold standard" experimental protocol for its determination and provides a framework for data presentation.
Solubility Data
Table 1: Experimentally Determined Solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Water | 25 | HPLC-UV / UV-Vis | |||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | HPLC-UV / UV-Vis | |||
| Methanol | 25 | HPLC-UV / UV-Vis | |||
| Ethanol | 25 | HPLC-UV / UV-Vis | |||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV / UV-Vis | |||
| Acetone | 25 | HPLC-UV / UV-Vis | |||
| Acetonitrile | 25 | HPLC-UV / UV-Vis | |||
| Dichloromethane | 25 | HPLC-UV / UV-Vis | |||
| Hexane | 25 | HPLC-UV / UV-Vis |
Note: The molecular weight of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is 222.26 g/mol .[7]
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[8][9][10] This method is considered the gold standard and involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Materials and Equipment
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (solid)
-
Selected solvents (e.g., Water, PBS, Ethanol, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions)
Procedure
-
Preparation: Add an excess amount of solid 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibration is crucial, but avoid adding so much that it alters the solvent's properties.[8]
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The time required may vary and should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the suspended solid settle.[8] To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For enhanced accuracy, filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.[6]
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Verification (for aqueous solutions): Measure the pH of the final suspension to ensure it has not significantly changed during the experiment, as this can affect the solubility of ionizable compounds like carboxylic acids.[8]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
The solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a fundamental physicochemical property that dictates its utility in research and development. While comprehensive solubility data is not currently available, this guide provides the established "gold standard" protocol—the shake-flask method—for its empirical determination. Adherence to this detailed methodology will ensure the generation of accurate and reproducible data, which is essential for advancing the study and application of this promising compound.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. scbt.com [scbt.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, three-step protocol for the synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on established and reliable organic chemistry transformations.
Overall Synthetic Scheme
The synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is accomplished in three main steps, starting from commercially available 5-bromo-2-furaldehyde and thiophene-2-boronic acid:
-
Suzuki-Miyaura Coupling: Formation of the key intermediate, 5-(thiophen-2-yl)furan-2-carbaldehyde, via a palladium-catalyzed cross-coupling reaction.
-
Horner-Wadsworth-Emmons Olefination: Extension of the side chain by reacting the aldehyde with triethyl phosphonoacetate to yield ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate.
-
Reduction and Hydrolysis: Catalytic hydrogenation of the double bond followed by saponification of the ester to afford the final propionic acid product.
Experimental Protocols
Step 1: Synthesis of 5-(Thiophen-2-yl)furan-2-carbaldehyde
This step employs a Suzuki-Miyaura coupling reaction to form the C-C bond between the furan and thiophene rings.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 175.0 | 1.75 g | 10.0 |
| Thiophene-2-boronic acid | C₄H₅BO₂S | 127.96 | 1.41 g | 11.0 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 347 mg | 0.3 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.12 g | 20.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |
| Water | H₂O | 18.02 | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol), thiophene-2-boronic acid (1.41 g, 11.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Add a solvent mixture of toluene (50 mL) and ethanol (25 mL).
-
Prepare a solution of sodium carbonate (2.12 g, 20.0 mmol) in water (25 mL) and add it to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 5-(thiophen-2-yl)furan-2-carbaldehyde as a solid.
Step 2: Synthesis of Ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate
This step utilizes the Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester from the aldehyde.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-(Thiophen-2-yl)furan-2-carbaldehyde | C₉H₆O₂S | 178.21 | 1.78 g | 10.0 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | 2.47 g (2.2 mL) | 11.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 440 mg | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (440 mg of a 60% dispersion in mineral oil, 11.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Dissolve 5-(thiophen-2-yl)furan-2-carbaldehyde (1.78
Application Notes and Protocols for Paal-Knorr Furan and Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Paal-Knorr synthesis for the formation of furan and thiophene rings, critical heterocyclic motifs in medicinal chemistry and materials science. This document includes a comparative analysis of catalytic systems, detailed experimental protocols for both conventional and microwave-assisted methods, and troubleshooting guidelines.
Introduction
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] First reported in 1884 by German chemists Carl Paal and Ludwig Knorr, this reaction has become a cornerstone of heterocyclic chemistry due to its reliability and versatility.[1] Furan and thiophene cores are prevalent in a vast array of natural products and pharmaceuticals, making their efficient synthesis a key focus in drug discovery and development.
The synthesis of furans is typically achieved through an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material.[2] For thiophene synthesis, a sulfurizing agent is employed to facilitate the cyclization, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common choices.[3][4] Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Paal-Knorr synthesis, offering reduced reaction times and often higher yields compared to conventional heating methods.[5][6]
Data Presentation: Comparative Analysis of Reaction Conditions
The choice of catalyst and reaction conditions is critical to the success of the Paal-Knorr synthesis, directly impacting yield, reaction time, and purity. The following tables provide a comparative summary of various conditions for the synthesis of 2,5-dimethylfuran and 2,5-dimethylthiophene from hexane-2,5-dione.
Table 1: Paal-Knorr Furan Synthesis - A Comparative Study of Catalysts for the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, Reflux | 2 h | 85 | [7] |
| Sulfuric acid (H₂SO₄) | Acetic acid, Reflux | 1 h | 90 | [7] |
| Trifluoroacetic acid (TFA) | Neat, 25 °C | 15 min | 95 | [7] |
| Zinc Chloride (ZnCl₂) | Neat, 100 °C | 1 h | 78 | [7] |
| Montmorillonite K-10 | Toluene, Reflux | 3 h | 82 | [8] |
| Microwave Irradiation (HCl cat.) | Ethanol/Water (1:1), 140 °C | 5 min | ~95 (for methyl 2,5-dimethylfuran-3-carboxylate) | [9] |
Table 2: Paal-Knorr Thiophene Synthesis - A Comparative Study of Sulfurizing Agents for the Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione
| Sulfurizing Agent | Reaction Conditions | Time | Yield (%) | Reference |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Reflux | 2 h | 75 | [10] |
| Lawesson's Reagent | Toluene, 150 °C (Microwave) | 15 min | 88 | [5] |
| Hydrogen Sulfide (H₂S) + HCl | Ethanol, 80 °C | 4 h | 65 | [1] |
Reaction Mechanisms and Experimental Workflows
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Paal-Knorr synthesis.
Furan Synthesis Mechanism
The acid-catalyzed synthesis of furans proceeds via the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl group to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[1]
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Thiophene Synthesis Mechanism
The synthesis of thiophenes follows a similar pathway, with the initial step involving the conversion of the 1,4-diketone to a thio-analogue by a sulfurizing agent. This is then followed by cyclization and dehydration. It is now generally accepted that the reaction proceeds through the sulfurization of the dicarbonyl compound rather than the sulfurization of a furan intermediate.[1]
Caption: Mechanism of the Paal-Knorr Thiophene Synthesis.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Paal-Knorr synthesis, from reaction setup to product isolation and purification.
Caption: General Experimental Workflow for Paal-Knorr Synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of 2,5-dimethylfuran and 2,5-dimethylthiophene.
Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
This protocol utilizes conventional heating with p-toluenesulfonic acid as the catalyst.[9]
Materials:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol)
-
Toluene (50 mL)
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add hexane-2,5-dione (100 mmol), toluene (50 mL), and p-TsOH·H₂O (5 mmol).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Continue refluxing for 2-4 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione
This protocol employs microwave irradiation for a rapid and efficient synthesis using Lawesson's reagent.
Materials:
-
Hexane-2,5-dione (0.57 g, 5 mmol)
-
Lawesson's Reagent (2.22 g, 5.5 mmol)
-
Toluene (10 mL)
-
10 mL microwave reactor vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine hexane-2,5-dione (5 mmol) and Lawesson's Reagent (5.5 mmol).
-
Add toluene (10 mL) and a magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in the microwave synthesizer and irradiate the mixture at 150 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 2,5-dimethylthiophene.
Safety Note: The Paal-Knorr thiophene synthesis can generate highly toxic hydrogen sulfide (H₂S) gas as a byproduct. All manipulations should be performed in a well-ventilated fume hood.[4]
Troubleshooting and Optimization
-
Low Yields and Tar Formation: This is often due to substrate decomposition under harsh acidic and high-temperature conditions.[9] Consider using a milder Lewis acid catalyst (e.g., ZnBr₂, Bi(NO₃)₃) or switching to microwave-assisted synthesis to reduce reaction time and temperature.
-
Incomplete Conversion: This may be due to insufficient catalysis or sterically hindered substrates. Using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) can help drive the reaction to completion.[9]
-
Byproduct Formation: In furan synthesis, contamination with an amine source can lead to the formation of pyrrole byproducts.[9] Ensure all reagents and solvents are pure. For thiophene synthesis, the formation of furan is a possible side reaction, although the direct sulfurization of the diketone is the major pathway.[1]
Conclusion
The Paal-Knorr synthesis remains a highly valuable and versatile tool for the synthesis of furan and thiophene derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently access these important heterocyclic scaffolds for applications in drug discovery and materials science. The adoption of modern techniques such as microwave-assisted synthesis offers significant advantages in terms of reaction speed and efficiency.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound with potential applications in pharmaceutical and materials science research.[1][2] The synthesis of such molecules often results in crude products containing impurities, necessitating an efficient purification strategy. Crystallization is a robust and widely used technique for the purification of solid organic compounds, offering the potential for high purity and crystalline solids suitable for downstream applications. These application notes provide a detailed protocol for the purification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid by crystallization, based on the general principles for the purification of carboxylic acids, thiophene, and furan derivatives.[3][4][5]
Physicochemical Properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
A summary of the known properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃S[1] |
| Molecular Weight | 222.26 g/mol [1] |
| Boiling Point (predicted) | 365.7°C at 760 mmHg[6] |
| Flash Point (predicted) | 174.9°C[6] |
Experimental Protocols
Solvent Screening for Crystallization
The selection of an appropriate solvent system is critical for successful crystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, a molecule with both polar (carboxylic acid) and non-polar (thiophene, furan rings) characteristics, a range of solvents should be screened. Thiophene itself is soluble in organic solvents like ether and alcohol but insoluble in water.[7][8][9] Carboxylic acids can often be crystallized from alcohols, aqueous alcohol mixtures, or toluene.[5]
Table 1: Suggested Solvents for Screening
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol / Methanol | Good general solvents for carboxylic acids. |
| Isopropanol | Less volatile than ethanol/methanol, may promote slower crystal growth. |
| Toluene | Good for aromatic compounds, may require heating. |
| Ethyl Acetate | Medium polarity solvent, often effective for a range of compounds. |
| Two-Solvent Systems (Solvent/Anti-Solvent) | |
| Toluene / Hexane | Toluene as the "good" solvent, hexane as the "poor" anti-solvent.[3] |
| Ethanol / Water | Ethanol as the "good" solvent, water as the "poor" anti-solvent.[5] |
| Dichloromethane / Heptane | Dichloromethane as the "good" solvent, heptane as the "poor" anti-solvent.[3] |
General Protocol for Purification by Cooling Crystallization
This protocol describes a standard method for crystallization from a single solvent.
Materials:
-
Crude 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
Selected crystallization solvent (e.g., isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
General Protocol for Purification by Anti-Solvent Crystallization
This method is particularly useful if the compound is an oil or if a suitable single solvent cannot be identified.[3]
Materials:
-
Crude 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
A "good" solvent (e.g., toluene)
-
A miscible "anti-solvent" (e.g., hexane)
-
Erlenmeyer flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes turbid, indicating the onset of precipitation.[3]
-
Crystal Growth: If necessary, gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, undisturbed, to promote crystal growth.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol (steps 5-7).
Troubleshooting
Table 2: Common Crystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]- Add a "seed" crystal of the pure compound.[3] |
| "Oiling out" (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast. | - Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly.- Use a lower-boiling solvent.- Utilize an anti-solvent crystallization method.[3] |
| Low recovery of purified compound | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the washing step is performed with a minimal amount of ice-cold solvent.[3] |
| Low purity of the final product | - Impurities co-crystallized with the product. | - Recrystallize the product a second time, potentially using a different solvent system.- Consider a preliminary purification step, such as column chromatography, before crystallization.[3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid by cooling crystallization.
Logical Relationship for Solvent Selection
Caption: Decision-making process for selecting a suitable crystallization method based on solubility tests.
References
- 1. scbt.com [scbt.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. CAS#:24090-38-8 | 3-(5-THIOPHEN-2-YL-FURAN-2-YL)-PROPIONIC ACID | Chemsrc [chemsrc.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Note: Quantification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. While specific validated methods for this compound are not widely published, the following protocol is based on established analytical principles for similar chemical structures, such as furan and thiophene derivatives, as well as propionic acid-containing compounds.[1]
Physicochemical Properties
Quantitative Data Summary
The following table represents typical validation parameters for a robust LC-MS/MS assay. These values are illustrative and would need to be confirmed during method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Normalized IS response within 85-115% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration |
Experimental Protocols
This section details the proposed LC-MS/MS method for the quantification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Materials and Reagents
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid reference standard
-
Stable isotope-labeled internal standard (IS), e.g., 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid-d4
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) points.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create CCs and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of study sample, CC, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid.
-
Cap the vial and place it in the autosampler.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized). Negative mode is often suitable for carboxylic acids.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: To be determined by infusing the reference standard. A potential transition for negative mode would be [M-H]⁻ → fragment. For 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (MW 222.26), this would be m/z 221.0 → fragment.
-
Internal Standard: To be determined by infusing the IS. For a d4-labeled IS, this would be m/z 225.0 → fragment.
-
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V (for negative mode).
-
Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Collision Gas: Nitrogen.
-
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CCs using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and study samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Overall workflow for the quantification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
LC-MS/MS System Logic
Caption: Logical flow of the LC-MS/MS system for analyte analysis.
References
Application Notes: Anticancer Potential of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a novel synthetic compound featuring a core structure of interconnected thiophene and furan rings, with a propionic acid side chain. While direct studies on this specific molecule are emerging, the structural motifs present suggest significant potential as an anticancer agent. Derivatives of thiophene and furan, particularly chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7).[1][2] The propionic acid moiety is also of interest, as propionate, a short-chain fatty acid, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3]
These application notes provide a summary of the hypothetical anticancer activities of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid and detailed protocols for its evaluation in cancer research.
Mechanism of Action (Hypothesized)
Based on studies of structurally related compounds, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is hypothesized to exert its anticancer effects through a multi-faceted approach involving the induction of apoptosis and cell cycle arrest. The proposed mechanism suggests that the compound may trigger intrinsic apoptotic pathways by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is supported by evidence that similar compounds can modulate mitochondrial membrane potential.
Furthermore, the compound is predicted to interfere with cell cycle progression, potentially causing arrest at the G2/M or S phase, thereby inhibiting cancer cell proliferation.[4] This disruption of the cell cycle, combined with the induction of programmed cell death, presents a promising strategy for cancer therapy.
Anticipated Biological Activities
-
Cytotoxicity: Expected to exhibit dose-dependent cytotoxicity against a range of human cancer cell lines.
-
Apoptosis Induction: Predicted to induce apoptosis, which can be confirmed by Annexin V-FITC/Propidium Iodide staining.[5]
-
Cell Cycle Arrest: Anticipated to cause cell cycle arrest at specific checkpoints, measurable by flow cytometry.[3][6]
-
Inhibition of Proliferation: Expected to inhibit the proliferative capacity of cancer cells.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF7)
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid using flow cytometry.
Materials:
-
Human cancer cell lines
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cancer cells treated with 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Materials:
-
Human cancer cell lines
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Cytotoxicity of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (Hypothetical Data)
| Cell Line | IC₅₀ (µM) after 48h |
| A549 (Lung) | 25.5 |
| HepG2 (Liver) | 32.8 |
| MCF7 (Breast) | 28.1 |
Table 2: Apoptosis Induction by 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (Hypothetical Data)
| Treatment (24h) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 3.2 | 1.5 |
| Compound (IC₅₀) | 18.7 | 12.4 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (Hypothetical Data)
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 25.1 | 19.6 |
| Compound (IC₅₀) | 30.8 | 28.5 | 40.7 |
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Application Notes
The compound 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid incorporates both furan and thiophene moieties. These five-membered heterocyclic rings are present in a variety of pharmacologically active compounds, including numerous agents with demonstrated antimicrobial properties.[1] The presence of these scaffolds suggests that the title compound is a promising candidate for antimicrobial screening. Furan derivatives, in particular, have been shown to exhibit a range of biological activities, including antibacterial and antifungal effects.[2]
Studies on analogous 3-aryl-3-(furan-2-yl)propanoic acid derivatives have indicated antimicrobial activity against both bacteria and fungi.[3] For instance, some of these related compounds have been shown to inhibit the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL, and also to suppress the growth of the bacteria Escherichia coli and Staphylococcus aureus.[3] The antimicrobial mechanism of furan-containing compounds can vary; for example, nitrofurans are known to be activated by bacterial nitroreductases to produce reactive intermediates that damage bacterial DNA and ribosomes.[4][5]
Given this background, a systematic antimicrobial screening of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is warranted. The following protocols for broth microdilution and agar well diffusion are standard methods for evaluating the in vitro antimicrobial activity of novel compounds.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives against a panel of microorganisms, providing a potential reference for the expected efficacy of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Table 1: Antimicrobial Activity of Structurally Related 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Test Microorganism | Gram Stain | Compound Class | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Positive | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 128[3] |
| Escherichia coli | Negative | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | >64[3] |
| Candida albicans | N/A (Fungus) | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64[3] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (test compound)
-
Standard antibiotics (e.g., Gentamicin, Vancomycin) as positive controls
-
Solvent for the test compound (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates[8]
-
Bacterial and/or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or turbidity meter
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Suspend isolated colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and a further 1:2 dilution of the compound concentrations.
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative (Growth) Control: Wells containing broth and inoculum without any antimicrobial agent.
-
Sterility Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing broth, inoculum, and the same concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[6]
Agar Well Diffusion Method
This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[9][10]
Materials:
-
Test compound solution
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Agar Plates: Pour molten agar into sterile Petri dishes and allow it to solidify under aseptic conditions.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[9]
-
Application of Test Compound and Controls:
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Pipette the same volume of the positive control (standard antibiotic) and negative control (solvent) into separate wells.
-
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter (in mm) of the clear zone of no growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Hypothetical mechanism of antimicrobial action.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
Application Notes: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive overview of the potential of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid as a lead compound in drug discovery. While direct experimental data for this specific molecule is limited in publicly available literature, this application note extrapolates potential biological activities and outlines detailed experimental protocols based on studies of structurally related furan and thiophene derivatives. The furan-thiophene scaffold is a recurring motif in compounds exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. These notes are intended to serve as a foundational guide for researchers initiating investigations into this and similar compounds.
Potential Biological Activities
The core structure of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, which combines furan and thiophene rings linked to a propionic acid moiety, suggests several potential avenues for drug discovery. The propionic acid group is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, furan and thiophene derivatives are known to possess a variety of biological activities.
-
Antimicrobial Activity: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial properties, showing activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus.[1][2]
-
Anti-Inflammatory Activity: The propionic acid functional group is a classic feature of many NSAIDs that target cyclooxygenase (COX) enzymes.[3] Furan and thiophene derivatives have also been reported to possess anti-inflammatory properties.[4][5]
-
Anticancer Activity: Thiophene and furan-containing compounds have been investigated for their potential as anticancer agents.[6][7][8][9] The mechanisms of action for some of these derivatives involve the inhibition of key signaling pathways in cancer progression, such as those involving topoisomerase, tyrosine kinases, and tubulin.[6][8]
Data Presentation
The following tables summarize the biological activities of various furan and thiophene derivatives that are structurally related to 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. This data is provided to offer a comparative baseline for future experimental work.
Table 1: Antimicrobial Activity of Related Furan Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | [1] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Suppression | [1][2] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Suppression | [1][2] |
Table 2: Anticancer Activity of Related Thiophene Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [10] |
| Thiophene carboxamide derivative 2d | Hep3B | 8.85 | [10] |
| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [10] |
| Thienopyrimidine analog 3b | HepG2 | 3.105 | [11] |
| Thienopyrimidine analog 3b | PC-3 | 2.15 | [11] |
| Thiourea derivative 4c | HepG2 | 3.023 | [11] |
| Thiourea derivative 4c | PC-3 | 3.12 | [11] |
Experimental Protocols
The following are detailed protocols for in vitro assays that can be used to evaluate the biological activity of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from methodologies used for testing 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[10][12]
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, PC-3) in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare various concentrations of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution).
-
Incubation: Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13][14]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Visualization of Potential Signaling Pathways
Based on the activities of related compounds, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid may modulate key signaling pathways involved in inflammation and cancer.
Caption: Experimental workflow for the initial biological evaluation of the lead compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.
Caption: Potential inhibition of the VEGFR-2/AKT signaling pathway in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts | MDPI [mdpi.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Furan-Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic effects of novel furan-thiophene compounds. The protocols detailed herein are foundational for determining a compound's potency, mechanism of cell death, and potential as a therapeutic agent.
Introduction to Cytotoxicity of Furan-Thiophene Compounds
Furan and thiophene are five-membered heterocyclic rings that are key structural motifs in many pharmacologically active compounds.[1] Derivatives incorporating these rings have shown promise as anticancer agents, often exerting their effects by inducing programmed cell death, or apoptosis.[1][2][3] Understanding the cytotoxic profile of new furan-thiophene derivatives is a critical step in the drug discovery pipeline. This document outlines the principles and detailed protocols for three key cell-based assays: the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and apoptosis assays (Annexin V and Caspase-3/7) for elucidating the mechanism of cell death.
Key Experimental Assays
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxicity of furan-thiophene compounds.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[3]
LDH Assay: Evaluation of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[4] LDH is a stable enzyme that is rapidly released into the cell culture supernatant upon membrane damage, a hallmark of necrosis and late-stage apoptosis.[4] The amount of LDH released is proportional to the number of lysed cells.
Apoptosis Assays: Elucidating the Mechanism of Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Key indicators of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases, a family of proteases that execute the apoptotic program.
-
Annexin V Assay: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[5] In early apoptosis, PS is translocated to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.
-
Caspase-3/7 Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a central event in both the intrinsic and extrinsic apoptotic pathways. Assays for caspase-3/7 activity often use a substrate that, when cleaved by the active enzyme, produces a fluorescent or luminescent signal.[6]
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line Selection: Choose cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the furan-thiophene compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
MTT Assay Protocol
-
Treatment: Remove the culture medium from the 96-well plate and add 100 µL of medium containing various concentrations of the furan-thiophene compound. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Assay Protocol
-
Treatment and Incubation: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4]
Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with the furan-thiophene compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay Protocol
-
Cell Treatment: Seed cells in a 96-well plate and treat with the furan-thiophene compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Furan-Thiophene Compounds (IC₅₀ Values)
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Furan-Thiophene A | MCF-7 | MTT | 48 | Value |
| Furan-Thiophene B | A549 | MTT | 48 | Value |
| Furan-Thiophene C | HeLa | MTT | 48 | Value |
IC₅₀ is the concentration of a drug that gives half-maximal response.
Table 2: LDH Release Induced by Furan-Thiophene Compounds
| Compound | Concentration (µM) | Cell Line | % LDH Release (relative to control) |
| Furan-Thiophene A | 10 | MCF-7 | Value |
| 50 | MCF-7 | Value | |
| Furan-Thiophene B | 10 | A549 | Value |
| 50 | A549 | Value |
Table 3: Apoptosis Induction by Furan-Thiophene Compounds
| Compound | Concentration (µM) | Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Furan-Thiophene A | 10 | MCF-7 | Value | Value |
| 50 | MCF-7 | Value | Value | |
| Furan-Thiophene B | 10 | A549 | Value | Value |
| 50 | A549 | Value | Value |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of furan-thiophene compounds.
Intrinsic Apoptotic Pathway
Furan-thiophene compounds have been shown to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[2][3] This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Caption: The intrinsic apoptotic pathway initiated by furan-thiophene compounds.
Note: While the intrinsic pathway is well-documented for furan-thiophene compounds, the involvement of the extrinsic (death receptor) pathway has not been extensively reported for this specific class of compounds. Further investigation may be required to fully elucidate all potential mechanisms of action.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 5. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Enzyme Inhibition Potential of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a framework for investigating the enzyme inhibition properties of the novel compound, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Currently, there is a lack of specific enzyme inhibition data for this molecule in the public domain. However, the presence of furan and thiophene moieties suggests potential biological activity, as derivatives containing these heterocycles have demonstrated a range of bioactivities, including antimicrobial and anticancer effects.[1][2][3][4][5][6] This application note outlines a proposed experimental workflow, hypothetical protocols for enzyme inhibition screening, and potential signaling pathways for investigation, providing a valuable starting point for researchers interested in elucidating the therapeutic potential of this compound.
Introduction
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound with the molecular formula C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol .[7] While direct studies on its enzyme inhibitory effects are not yet available, the chemical scaffolds it contains—furan and thiophene—are prevalent in a variety of biologically active molecules. Thiophene derivatives have been identified as potential dual inhibitors of PI3Kα/mTOR, key enzymes in cancer signaling pathways.[8] Similarly, furan-containing compounds have been explored for their anticancer and antimicrobial properties.[2][3][5] These precedents suggest that 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid may exhibit inhibitory activity against various enzymes and warrants further investigation.
Potential Areas of Investigation based on Structurally Related Compounds
A review of the literature on related furan and thiophene derivatives reveals several potential therapeutic areas for which 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid could be screened:
| Biological Activity | Related Compound Class | Potential Enzyme Targets | Reference |
| Anticancer | Substituted 2-(thiophen-2-yl)-1,3,5-triazines | PI3Kα, mTOR | [8] |
| Anticancer | 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitriles | Not specified | [3][9] |
| Antimicrobial | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Enzymes involved in bacterial cell wall synthesis or metabolism | [2][5] |
| Protein Tyrosine Kinase Inhibition | Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (PTKs) | [10] |
Proposed Experimental Workflow
A systematic approach is recommended to screen for and characterize the enzyme inhibition profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Hypothetical Protocols
The following are generalized protocols that can be adapted for screening 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid against a specific enzyme class, such as protein kinases.
General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a template and should be optimized for the specific kinase of interest.
Materials:
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (test compound)
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (for compound dilution)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in 100% DMSO. Create a serial dilution series in DMSO, and then dilute further in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or control to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Potential Signaling Pathway for Investigation
Given that structurally related thiophene derivatives have shown activity against PI3K/mTOR, a key pathway in cell growth and proliferation, this would be a logical starting point for cellular studies if in vitro screening reveals kinase inhibition.
Conclusion
While 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a novel compound with uncharacterized biological activity, its structural motifs provide a strong rationale for investigating its potential as an enzyme inhibitor. The proposed workflow, protocols, and areas of investigation in this document offer a comprehensive guide for researchers to begin to unlock the therapeutic potential of this and other novel chemical entities. Rigorous and systematic screening is the first step toward discovering new leads for drug development.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. scbt.com [scbt.com]
- 8. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsymmetrical Furan-Thiophene Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical furan-thiophene compounds. The guidance focuses on common challenges encountered during palladium-catalyzed cross-coupling reactions and direct C-H arylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing unsymmetrical furan-thiophene compounds?
A1: The main challenges include controlling regioselectivity, achieving high yields, minimizing side reactions, and purifying the final product. Furan's high reactivity and lower aromaticity compared to thiophene can lead to side reactions like polymerization or ring-opening under harsh conditions.[1] Thiophene moieties can sometimes poison the catalyst.[2] Furthermore, achieving selective coupling at a specific position (e.g., C2 vs. C3) when multiple reactive sites are available is a significant hurdle, especially in direct C-H arylation methods.[3][4]
Q2: Which cross-coupling methods are most common for this synthesis?
A2: The most frequently employed methods are Suzuki-Miyaura coupling, Stille coupling, and direct C-H arylation. Each method has distinct advantages and disadvantages regarding substrate scope, functional group tolerance, and reaction conditions.[5][6]
Q3: My furan-containing starting material is degrading during the reaction. What can I do?
A3: Furan derivatives are known to be sensitive to acid, heat, and light.[1] To prevent degradation, it is crucial to use mild reaction conditions. This includes using weaker bases in Suzuki couplings, keeping reaction temperatures as low as possible, and ensuring the reaction is performed under an inert atmosphere. If acidic conditions are generated, a pre-reaction wash of starting materials with a mild base like sodium bicarbonate may be beneficial.
Q4: How do I remove the toxic tin byproducts from my Stille coupling reaction?
A4: The removal of organotin byproducts is a primary drawback of Stille coupling.[6] Standard purification often involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble polymers that can be filtered off. Alternatively, flash chromatography on silica gel, sometimes treated with a small amount of triethylamine, can be effective in separating the desired compound from tin residues.[7]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
You are attempting to couple a furan boronic acid with a bromothiophene (or vice versa) and observe low conversion of starting materials.
Possible Causes & Solutions:
-
Catalyst Inactivity or Poisoning: Functional groups on your heterocycles (e.g., amines) can coordinate to the palladium center, inhibiting its catalytic activity.[8]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition.[8]
-
Solution 2: Catalyst Choice: While Pd(PPh₃)₄ is common, it may not be optimal. Consider more robust pre-catalysts like Pd₂(dba)₃ used in conjunction with a suitable ligand.
-
-
Protodeboronation of the Boronic Acid: The boronic acid reagent can be unstable and revert to the corresponding hydrocarbon before coupling occurs.
-
Solution 1: Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding acids and can be used as effective coupling partners.
-
Solution 2: Optimize Base and Solvent: Use a non-aqueous, weaker base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is rigorously dried, as water can facilitate protodeboronation.
-
-
Inefficient Oxidative Addition: The C-Br bond on the thiophene or furan ring may not be sufficiently reactive.
-
Solution: While bromides are common, switching to an iodo-substituted heterocycle will significantly increase the rate of oxidative addition.
-
Problem 2: Poor Regioselectivity in Direct C-H Arylation
You are attempting to directly couple a furan with a bromothiophene, but you are getting a mixture of isomers (e.g., C2 and C5 arylation of the furan).
Possible Causes & Solutions:
-
Inherent Reactivity: The C2 and C5 positions of unsubstituted furan and thiophene are both highly activated for electrophilic attack, which is a key step in many direct arylation mechanisms.
-
Solution 1: Use a Blocking Group: If one position needs to remain unfunctionalized, install a removable blocking group (e.g., a silyl group) to direct the arylation to the desired position.
-
Solution 2: Ligand and Catalyst Control: The choice of ligand can dramatically influence regioselectivity. For instance, phosphine-free catalyst systems may favor one position, while specific phosphine ligands can direct the arylation to another.[9] Experiment with different palladium sources and ligands.
-
-
Steric Hindrance: The regiochemical outcome can be influenced by the steric bulk of the reactants.
-
Solution: Introducing a sterically demanding substituent on either the furan or the aryl halide can direct the coupling to the less hindered position.
-
Problem 3: Formation of Homocoupled Side Products
Your reaction mixture shows significant amounts of furan-furan or thiophene-thiophene homocoupling products.
Possible Causes & Solutions:
-
Suzuki Coupling: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[8]
-
-
Stille Coupling: The organostannane reagent can undergo homocoupling.[10]
-
Solution: This is often mechanistically favored. Lowering the reaction temperature and ensuring a slow addition of the organostannane can sometimes minimize this side reaction. The use of certain additives like Cu(I) salts can also influence the reaction pathway.
-
-
Direct C-H Arylation: Homocoupling of the C-H partner (the furan in this case) can occur.
-
Solution: Carefully control the stoichiometry. Using a slight excess of the aryl halide can help to suppress the homocoupling of the furan.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes representative reaction conditions for different cross-coupling methods. Note that yields are highly substrate-dependent, and direct comparison should be approached with caution.
| Method | Furan Partner | Thiophene Partner | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki | 2-Furanboronic acid | 3-Bromothiophene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-85 | [5] |
| Stille | 2-(Tributylstannyl)furan | 3-Bromothiophene | Pd(OAc)₂ (10) | XPhos (30) | - | Toluene | 80 | 16 | ~80-91 | [11] |
| Direct Arylation | Furan (excess) | 3-Bromothiophene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ / PivOH | DMAc | 110 | 15 | ~60-75 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a heterocyclic bromide with a heterocyclic boronic acid.
Materials:
-
Thiophene-3-boronic acid (1.2 equiv)
-
2-Bromofuran (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
2M Aqueous Na₂CO₃ solution (2.0 equiv)
-
Dioxane or Toluene
-
Anhydrous Na₂SO₄
-
Standard inert atmosphere glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add 2-bromofuran, thiophene-3-boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., Dioxane) and the aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 6-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
This protocol is a representative example for the coupling of an organostannane with a heterocyclic bromide.
Materials:
-
2-(Tributylstannyl)furan (1.1 equiv)
-
3-Bromothiophene (1.0 equiv)
-
Pd₂(dba)₃ (2-4 mol%)
-
Triphenylphosphine (or other suitable ligand, 8-16 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene, the palladium catalyst, and the phosphine ligand.
-
Subject the flask to three cycles of evacuation and backfilling with argon.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the 2-(tributylstannyl)furan via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS (typically 12-48 hours).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF for 1 hour to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[12]
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for diagnosing and resolving low-yield issues in Suzuki coupling reactions.
Decision Pathway for Method Selection
Caption: A decision-making diagram for selecting a primary synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides [organic-chemistry.org]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid?
A common and effective strategy involves a multi-step synthesis. This typically begins with the formation of a 2-(5-thiophen-2-yl)furan intermediate. This intermediate is then coupled with a three-carbon side chain, which is subsequently hydrolyzed to the final propionic acid. A plausible route is outlined below:
-
Formation of a 2-halo-5-(thiophen-2-yl)furan intermediate: This is often achieved through the bromination of furan followed by a Suzuki-Miyaura cross-coupling reaction with thiophene-2-boronic acid.[1][2]
-
Carbon-Carbon Bond Formation: A Heck reaction can be employed to couple the halogenated furan-thiophene intermediate with an acrylate ester, such as ethyl acrylate.[3][4]
-
Hydrolysis: The final step is the hydrolysis of the resulting ester to the carboxylic acid.[5]
Q2: Why is my reaction mixture turning dark and forming a polymer, especially during acidic workups?
Furan rings are known to be unstable in acidic conditions.[6][7][8] Protonation of the furan ring can lead to ring-opening and subsequent polymerization, resulting in a dark, insoluble material.[6][9] This is a significant side reaction to be aware of, particularly during any steps that involve acidic catalysis or workup. To mitigate this, it is advisable to use mild acidic conditions or non-acidic methods where possible.
Q3: I am seeing byproducts with masses corresponding to homocoupling of my starting materials in the Suzuki-Miyaura coupling step. How can I minimize this?
Homocoupling is a known side reaction in Suzuki-Miyaura couplings, leading to the formation of bithiophene or bifuran species. This can be influenced by the reaction conditions. Optimizing the catalyst, ligands, base, and temperature can help to favor the desired cross-coupling reaction over homocoupling.
Q4: My Heck reaction is giving me a mixture of isomeric alkenes. What is causing this?
Isomerization of the double bond is a potential side reaction in the Heck reaction, often arising from β-hydride elimination and re-addition of the palladium hydride species. The choice of catalyst, ligands, and base can influence the regioselectivity and stereoselectivity of the reaction.
Troubleshooting Guides
Problem 1: Low Yield in the Suzuki-Miyaura Coupling of 2-Bromofuran with Thiophene-2-boronic acid
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | No product formation or very low conversion of starting materials. |
| Base Incompatibility | The choice of base is crucial. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] The base strength can affect the transmetalation step. | Stalling of the reaction at an intermediate stage. |
| Solvent Effects | The solvent system can impact solubility and reaction rates. A mixture of an organic solvent (e.g., toluene, dioxane) and water is common. Ensure adequate mixing. | Poor solubility of reactants, leading to a heterogeneous mixture and slow reaction. |
| Homocoupling Side Reaction | Optimize the reaction temperature and stoichiometry of the reactants. Lowering the temperature may reduce homocoupling. | Presence of bithiophene and/or bifuran byproducts in the crude product analysis (e.g., by GC-MS or LC-MS). |
| Debromination of 2-Bromofuran | This can occur as a side reaction. Using a milder base or a different ligand might suppress this pathway. | Detection of furan in the reaction mixture. |
Problem 2: Inefficient Heck Reaction of 2-(5-Thiophen-2-yl)furan with Ethyl Acrylate
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Palladium Catalyst Deactivation | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use fresh, high-purity reagents. | The reaction fails to initiate or stops before completion. |
| Incorrect Base | The base plays a critical role in the regeneration of the active catalyst. Triethylamine or other hindered amine bases are commonly used.[3] Experiment with different bases and equivalents. | Low turnover number of the catalyst and incomplete conversion. |
| Formation of Isomeric Products | Optimize the ligand used with the palladium catalyst. Bulky phosphine ligands can sometimes improve selectivity. | A mixture of α- and β-substituted acrylate products is observed. |
| Polymerization of Ethyl Acrylate | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture, especially if high temperatures are required. | The formation of a viscous or solid polymeric byproduct. |
Problem 3: Incomplete Hydrolysis of Ethyl 3-(5-Thiophen-2-yl-furan-2-yl)acrylate
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Insufficient Base or Acid | Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or H₂SO₄). | The presence of unreacted starting ester in the final product. |
| Furan Ring Degradation | If using acidic hydrolysis, employ the mildest possible conditions (lower temperature, shorter reaction time).[11] Consider using enzymatic hydrolysis as a milder alternative. | The formation of a dark, tar-like substance and a significant loss of the desired product.[6][8] |
| Reaction Time/Temperature | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increase the temperature cautiously if the reaction is too slow, being mindful of potential furan degradation. | Incomplete conversion even with sufficient hydrolyzing agent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(thiophen-2-yl)furan (Intermediate)
This protocol is a representative example based on common organic synthesis methodologies.
-
Bromination of Furan:
-
Dissolve furan (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).[2]
-
Cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromofuran.
-
-
Suzuki-Miyaura Coupling:
-
To a solution of 2-bromofuran (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v), add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) and a base like K₂CO₃ (2.0 eq).[10]
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
-
Heck Reaction:
-
In a reaction vessel, combine 2-(5-thiophen-2-yl)furan (1.0 eq), ethyl acrylate (1.5 eq), a palladium catalyst like Pd(OAc)₂ (0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1 eq), and a base like triethylamine (1.5 eq) in a suitable solvent (e.g., acetonitrile or DMF).[3]
-
Degas the mixture and then heat under an inert atmosphere to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude ethyl 3-(5-thiophen-2-yl-furan-2-yl)acrylate by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide (e.g., 3-5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Synthetic workflow for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Caption: Potential side reactions in the synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for Suzuki coupling of furan boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of furan boronic acids. Furan moieties are crucial building blocks in medicinal chemistry and materials science, but their coupling can present unique challenges.[1][2] This guide offers solutions to common issues to help optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with furan boronic acid is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low yields in Suzuki couplings involving furan boronic acids are often attributed to the inherent instability of the boronic acid itself.[3] Furan boronic acids, particularly 2-furanboronic acid, are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4]
Key factors to check include:
-
Purity and Stability of Furan Boronic Acid: Ensure you are using a high-purity furan boronic acid. These compounds can degrade upon storage, so using a fresh batch is recommended.[2] Consider using more stable derivatives like potassium furan-2-yltrifluoroborate or a diethanolamine (DABO) boronate, which can be used directly in the coupling reaction.[3][5]
-
Oxygen Contamination: Rigorous degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial. Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[6][7]
-
Catalyst, Ligand, and Base Selection: The choice of these reagents is critical and highly interdependent. Suboptimal combinations can lead to poor catalytic activity and increased side reactions.
Q2: I am observing significant protodeboronation of my furan boronic acid. How can this be minimized?
A2: Protodeboronation is a major challenge with furan boronic acids due to the electron-rich nature of the furan ring.[3][4] To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or Cs₂CO₃ instead of stronger ones like K₃PO₄ under certain conditions. However, the optimal base is substrate-dependent, and K₃PO₄ has been used successfully in some cases.[8]
-
Anhydrous Conditions: Since water is a proton source, switching to anhydrous conditions can reduce protodeboronation. However, in some cases, a small amount of water can be beneficial for the catalytic cycle.[9]
-
Use Stable Boronic Acid Surrogates: Potassium trifluoroborates and MIDA boronates are more resistant to protodeboronation and can provide a slow release of the boronic acid during the reaction.[3][8] DABO boronates are also an air-stable alternative.[5]
-
Employ a Highly Active Catalyst: A catalyst system that promotes a fast cross-coupling reaction can outcompete the rate of protodeboronation. Precatalysts that rapidly generate the active Pd(0) species are advantageous.[8]
Q3: What are the best practices to prevent homocoupling of the furan boronic acid?
A3: Homocoupling, the dimerization of the boronic acid, is another common side reaction. To prevent it:
-
Strict Exclusion of Oxygen: As with preventing low yields, thorough degassing of the reaction mixture is the most effective way to suppress oxygen-mediated homocoupling.[6]
-
Use a Pd(0) Precatalyst: Using a Pd(II) source like Pd(OAc)₂ can lead to homocoupling during the in situ reduction to Pd(0). Starting with a Pd(0) precatalyst can circumvent this issue.
-
Controlled Addition of Boronic Acid: A slow addition of the furan boronic acid or its derivative can help maintain a low concentration in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.[10]
Q4: Which catalyst/ligand systems are most effective for the Suzuki coupling of furan boronic acids?
A4: The choice of ligand is crucial for a successful coupling with challenging substrates like furan boronic acids.
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type ligands such as SPhos and XPhos are highly effective.[11][12] These ligands promote the key steps of the catalytic cycle and can stabilize the palladium catalyst.
-
Precatalysts: Using well-defined palladium precatalysts, such as those incorporating Buchwald ligands, can lead to more reliable and faster initiation of the catalytic cycle, which is beneficial when dealing with unstable boronic acids.[8] For instance, a precatalyst that forms XPhosPd(0) rapidly at room temperature has been shown to be effective for coupling unstable 2-heteroaryl boronic acids.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Degraded furan boronic acid. 2. Inactive catalyst. 3. Presence of oxygen. 4. Inappropriate base or solvent. | 1. Use fresh, high-purity furan boronic acid or a more stable derivative (trifluoroborate, DABO boronate).[3][5] 2. Use a fresh, high-quality palladium catalyst/precatalyst.[8] 3. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[6] 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, with or without water).[9][13] |
| Significant Protodeboronation | 1. High reaction temperature. 2. Strong base in the presence of a proton source. 3. Slow catalytic turnover. | 1. Attempt the reaction at a lower temperature if possible. 2. Use a milder base (e.g., K₂CO₃) or consider anhydrous conditions.[3] 3. Employ a more active catalyst system (e.g., with SPhos or XPhos ligands) to accelerate the desired cross-coupling.[11][12] |
| Excessive Homocoupling | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. High concentration of boronic acid. | 1. Ensure rigorous exclusion of oxygen through proper degassing techniques.[6] 2. Utilize a Pd(0) source or a precatalyst that rapidly generates Pd(0). 3. Add the furan boronic acid slowly to the reaction mixture.[10] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Substrate inhibition. | 1. Increase catalyst loading or use a more robust ligand. 2. In some cases with nitrogen-containing heterocycles, the substrate can inhibit the catalyst. Specialized catalyst systems may be required.[14] |
Optimized Reaction Parameters (Tabulated Data)
The optimal conditions for Suzuki coupling of furan boronic acids are highly dependent on the specific substrates being coupled. The following tables provide a summary of reported conditions that have proven successful for these challenging couplings.
Table 1: Catalyst, Ligand, and Base Combinations for Furan Boronic Acid Coupling
| Furan Boronic Acid Derivative | Aryl Halide/Triflate | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Furanboronic acid | Aryl chlorides/bromides | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | High | [8] |
| 3-Furanboronic acid | Aryl chlorides/bromides | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | High | [8] |
| Potassium 2-furyltrifluoroborate | Various aryl bromides | Pd(OAc)₂ | SPhos | K₂CO₃ | THF/H₂O | 80 | 75-95 | [3] |
| 2-Furyl DABO boronate | Vinyl triflate | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 90 | [5] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 100 | 71 | [9] |
Table 2: Solvent Effects on the Coupling of 2-Thiopheneboronic Acid Pinacol Ester (as a model for heteroaryl boronic esters)
| Solvent | Water Content (%) | Yield (%) |
| Toluene | 0 | Low |
| Toluene | 20 | Increased |
| Dioxane | 0 | Moderate |
| Dioxane | 20 | 72 |
| Diglyme | 20 | Comparable to Dioxane |
| DMF | 20 | Less effective |
| Acetonitrile | 20 | Acceptable |
| Isopropanol | 20 | Acceptable |
| Data adapted from a study on a related heteroaryl boronic ester, illustrating the significant impact of solvent and water content.[9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Potassium Furan-2-yltrifluoroborate with an Aryl Bromide: [3]
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), potassium furan-2-yltrifluoroborate (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
The vessel is evacuated and backfilled with argon three times.
-
Add Pd(OAc)₂ (2 mol %) and SPhos (4 mol %).
-
Add degassed THF and degassed water to form a 10:1 mixture.
-
The reaction mixture is stirred vigorously at 80 °C and monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing the Workflow and Key Relationships
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki couplings of furan boronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Purification Strategies for Furan-Thiophene Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of furan and thiophene derivatives. This resource addresses common issues encountered during the removal of byproducts from key synthetic routes, including the Paal-Knorr, Feist-Benary, and Gewald syntheses.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of furan and thiophene compounds.
Issue 1: Presence of a Major Furan Byproduct in Paal-Knorr Thiophene Synthesis
-
Question: My reaction to synthesize a thiophene derivative using the Paal-Knorr method shows a significant amount of the corresponding furan as a byproduct. How can I minimize its formation and separate it from my desired product?
-
Answer: The formation of a furan byproduct is a common challenge in the Paal-Knorr thiophene synthesis, as the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, promoting the competing furan formation pathway.[1][2][3] Studies have indicated that the primary reaction pathway involves the sulfurization of the 1,4-dicarbonyl compound rather than the subsequent conversion of a furan intermediate to the thiophene.[1]
Mitigation Strategies:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and can sometimes provide better selectivity for the thiophene product compared to P₄S₁₀.[4]
-
Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction upon consumption of the starting material.[1] Prolonged reaction times or excessively high temperatures can favor furan formation.[1]
-
Reagent Stoichiometry: Ensure the use of a sufficient excess of the sulfurizing agent to favor the thionation reaction over dehydration.[1]
Purification Strategy:
-
Column Chromatography: Separation of the thiophene from the furan byproduct can often be achieved using silica gel column chromatography. A gradient elution with a non-polar solvent system, such as hexane/ethyl acetate, is typically effective.[1] The slightly different polarities of furan and thiophene derivatives allow for their separation on a silica gel stationary phase.
-
Issue 2: Difficulty in Removing Unreacted Starting Materials
-
Question: After my furan/thiophene synthesis, I'm having trouble removing unreacted starting materials (e.g., 1,4-dicarbonyl compounds, α-halo ketones, or active methylene compounds). What purification methods are most effective?
-
Answer: The presence of unreacted starting materials is a common issue, often due to incomplete reactions.
Troubleshooting Reaction Completion:
-
Consider increasing the reaction time or optimizing the temperature.[1]
-
Ensure the catalyst used is active and present in the correct amount.[5]
Purification Strategies:
-
Column Chromatography: This is a versatile method for separating the desired product from starting materials, which often have different polarities.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to obtain a pure crystalline product, leaving the more soluble starting materials in the mother liquor.[1] Common solvents for furan and thiophene derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]
-
Washing: A simple aqueous workup can help remove water-soluble starting materials or reagents. Washing the organic extract with brine can further aid in removing water and some polar impurities.
-
Issue 3: Product Degradation on Silica Gel During Column Chromatography
-
Question: My thiophene or furan derivative appears to be decomposing on the silica gel column during purification. What can I do to prevent this?
-
Answer: Some furan and thiophene derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.
Mitigation Strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to the eluent.[7]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina, for acid-sensitive compounds.[7]
-
Rapid Chromatography: Minimize the contact time of your compound with the stationary phase by running the column as quickly as possible while still achieving adequate separation.[7]
-
Issue 4: Separation of Regioisomers
-
Question: I have synthesized a mixture of regioisomers of a substituted furan or thiophene, and they are proving difficult to separate. What is the best approach?
-
Answer: The separation of regioisomers is a common challenge due to their very similar physical and chemical properties.[7]
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective technique for separating regioisomers. The use of high-efficiency columns and optimized mobile phases can provide the necessary resolution.[8][9]
-
Optimized Column Chromatography: For standard column chromatography, use a long, narrow column to increase the number of theoretical plates and employ a very shallow solvent gradient to maximize separation.[7][10]
-
Recrystallization: In some cases, fractional crystallization may be possible if the regioisomers have slightly different solubilities in a particular solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in furan-thiophene synthesis? A1: Besides unreacted starting materials, common byproducts include:
-
In Paal-Knorr Thiophene Synthesis: The corresponding furan is a major byproduct.[1] Toxic hydrogen sulfide (H₂S) gas is also generated.[1][2] Polymeric materials can form under harsh conditions.[1]
-
In Gewald Aminothiophene Synthesis: Dimerization of the ylidene intermediate can be a significant side reaction.[11]
-
In Feist-Benary Furan Synthesis: Side reactions can lead to a variety of byproducts, depending on the specific substrates and reaction conditions.
Q2: How can I safely handle the hydrogen sulfide (H₂S) produced during the Paal-Knorr thiophene synthesis? A2: All reactions involving the Paal-Knorr thiophene synthesis must be conducted in a well-ventilated fume hood.[1] It is also recommended to use a scrubbing solution, such as a bleach (sodium hypochlorite) bath, to neutralize the effluent H₂S gas.[1]
Q3: Can I use recrystallization to purify an oily furan or thiophene product? A3: While direct recrystallization is for solids, it can be adapted for oils. This typically involves dissolving the oil in a minimal amount of a "good" solvent where it is highly soluble. Then, a "poor" solvent in which the compound is insoluble is added dropwise until the solution becomes turbid. Slow cooling or seeding with a previously obtained pure crystal can induce crystallization.[7]
Q4: What analytical techniques are best for identifying impurities in my furan or thiophene product? A4: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[9][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for identifying unknown impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for the definitive structural elucidation of unknown impurities after isolation.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[13]
Data Presentation
The following tables provide representative data on byproduct formation and purification efficiencies. Disclaimer: The data presented here is illustrative and intended to demonstrate trends. Actual results will vary depending on the specific substrates, reaction conditions, and purification techniques employed.
Table 1: Representative Byproduct Formation in Paal-Knorr Thiophene Synthesis
| Sulfurizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Desired Thiophene Yield (%) | Furan Byproduct Yield (%) |
| P₄S₁₀ | 110 | 6 | 65 | 25 |
| P₄S₁₀ | 140 | 2 | 55 | 35 |
| Lawesson's Reagent | 110 | 6 | 75 | 15 |
| Lawesson's Reagent | 140 | 2 | 70 | 20 |
Table 2: Illustrative Comparison of Purification Methods for a Substituted Thiophene
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield (%) |
| Recrystallization (Ethanol) | 85% | 98% | 70 |
| Column Chromatography (Hexane/EtOAc) | 85% | 99% | 80 |
| Preparative HPLC | 85% | >99.5% | 60 |
Experimental Protocols
Protocol 1: Purification of a Solid Thiophene Derivative by Recrystallization
This protocol describes a general procedure for the purification of a solid thiophene product from a Paal-Knorr synthesis.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification of a Furan Derivative by Column Chromatography
This protocol outlines a general procedure for the purification of a furan derivative using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure furan product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified furan derivative.
Mandatory Visualization
Caption: General experimental workflow for the purification of furan and thiophene synthesis products.
Caption: A logical troubleshooting guide for purifying furan-thiophene synthesis products.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in solution. The following sections offer detailed experimental protocols and strategies to identify and mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is showing a decrease in purity over time when analyzed by HPLC. What are the likely causes?
A1: A decrease in purity suggests chemical degradation. For a molecule containing both furan and thiophene rings, as well as a propionic acid side chain, several degradation pathways are possible. The primary suspects are oxidation of the furan and thiophene rings, hydrolysis, photodecomposition, and instability due to pH.[1] The furan ring, in particular, is susceptible to oxidation.[1] It is crucial to systematically investigate these factors to identify the root cause.
Q2: I've observed a color change in my solution. Does this indicate degradation?
A2: A color change is a strong indicator of chemical degradation. The formation of colored degradants can result from oxidative processes or ring-opening of the furan or thiophene moieties, leading to the formation of conjugated systems that absorb visible light. It is recommended to proceed with analytical testing, such as HPLC-UV/Vis or LC-MS, to identify the new impurities.
Q3: Can the choice of solvent affect the stability of the compound?
A3: Yes, the solvent can significantly impact the stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Polar solvents may accelerate hydrolysis, while certain organic solvents could contain peroxide impurities that initiate oxidative degradation. It is advisable to use high-purity, peroxide-free solvents. For aqueous solutions, the use of buffers is critical to control pH.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade the compound under more severe conditions than it would typically encounter during storage and use.[2] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can resolve the parent compound from its degradants.[2]
Q5: How can I proactively improve the stability of my solutions?
A5: To improve stability, consider the following:
-
pH Control: Maintain the pH of aqueous solutions using a suitable buffer system. For a carboxylic acid, a pH below its pKa will keep it in the less reactive, unionized form.
-
Antioxidants: Add antioxidants to quench free radicals and prevent oxidative degradation.[3]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodecomposition.[4]
-
Inert Atmosphere: For highly sensitive compounds, purging the solution and the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Solution
Symptoms:
-
Significant decrease in the main peak area in HPLC analysis within a short period.
-
Appearance of multiple new peaks corresponding to degradation products.
-
Change in solution pH over time.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Proposed Solution |
| Hydrolysis | Perform a pH-stability profile study. Analyze the compound's stability in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12). | Determine the optimal pH for stability and formulate the solution using a buffer at that pH. For carboxylic acids, acidic pH is often more stable. |
| Oxidation | Conduct a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide).[6][7] | If susceptible to oxidation, add a suitable antioxidant (e.g., ascorbic acid for aqueous solutions, BHT for organic solutions) and/or purge with an inert gas.[8][9] |
| Microbial Growth | Visually inspect for turbidity. Plate a sample of the solution on growth media. | For long-term storage, consider sterile filtering the solution or including a preservative if compatible with the intended use. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of analytical results.
-
Variable rates of degradation observed in different batches of the same solution.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Proposed Solution |
| Inconsistent Solution Preparation | Review the solution preparation protocol for any ambiguities. | Standardize the protocol, ensuring consistent solvent quality, weighing procedures, and mixing times. |
| Variable Storage Conditions | Check the storage conditions for temperature fluctuations and light exposure. | Store all solutions under identical, controlled conditions. Use amber vials and store at a constant, monitored temperature. |
| Contaminated Solvents or Reagents | Test the purity of solvents and reagents used. | Use high-purity (e.g., HPLC grade) solvents and fresh reagents. Test for peroxides in organic solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study to identify the degradation pathways of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1.1. Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).
1.2. Stress Conditions:
| Condition | Procedure | Analysis Timepoints |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[6] | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Store the solid compound and the solution at 60°C in a stability chamber. | 0, 1, 3, 7 days |
| Photostability | Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be kept in the dark at the same temperature.[10] | After the full exposure period |
1.3. Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Data Presentation: Forced Degradation Results (This table should be populated with your experimental data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| 60°C, 7 days (Solid) | |||
| 60°C, 7 days (Solution) | |||
| Photostability (ICH Q1B) |
Protocol 2: pH-Stability Profile
2.1. Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.[12][13]
2.2. Sample Incubation: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in each buffer. Incubate the solutions at a constant temperature (e.g., 40°C).
2.3. Analysis: At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining percentage of the parent compound.
Data Presentation: pH-Stability Profile (This table should be populated with your experimental data)
| pH | % Remaining at Day 1 | % Remaining at Day 3 | % Remaining at Day 7 | % Remaining at Day 14 |
| 2.0 | ||||
| 4.0 | ||||
| 7.0 | ||||
| 9.0 | ||||
| 12.0 |
Protocol 3: Evaluation of Antioxidant Efficacy
3.1. Antioxidant Selection: Select a panel of antioxidants suitable for the intended formulation (e.g., ascorbic acid, sodium metabisulfite for aqueous solutions; BHT, BHA for lipid-based or organic solutions).[8][14]
3.2. Sample Preparation: Prepare solutions of the compound in a buffer at a pH known to be susceptible to oxidation (determined from the forced degradation study). For each antioxidant, prepare a series of solutions with varying antioxidant concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).[15] Include a control sample with no antioxidant.
3.3. Incubation and Analysis: Incubate all samples at an elevated temperature (e.g., 40°C) and analyze at regular intervals by HPLC to quantify the remaining parent compound.
Data Presentation: Antioxidant Efficacy (This table should be populated with your experimental data)
| Antioxidant | Concentration (% w/v) | % Remaining after 7 days at 40°C |
| Control (None) | 0 | |
| Ascorbic Acid | 0.01 | |
| Ascorbic Acid | 0.05 | |
| Ascorbic Acid | 0.1 | |
| BHT | 0.01 | |
| BHT | 0.05 | |
| BHT | 0.1 |
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Logic Diagram for Troubleshooting Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20130224296A1 - Drug Formulations Using Water Soluble Antioxidants - Google Patents [patents.google.com]
- 10. ikev.org [ikev.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Technical Support Center: Addressing Solubility Challenges of Furan-Thiophene Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with furan-thiophene compounds during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many furan-thiophene compounds poorly soluble in aqueous biological assay buffers?
A1: Furan and thiophene are aromatic heterocyclic rings that contribute to the hydrophobic character of a molecule.[1][2] The presence of these rings, often coupled with other lipophilic substituents, leads to low aqueous solubility.[3][4] This inherent hydrophobicity makes it difficult for these compounds to dissolve in the polar environment of most biological buffers.
Q2: What is the first and most common step to solubilize a furan-thiophene compound for an in vitro assay?
A2: The most straightforward and widely used initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[5][6] This stock solution is then serially diluted into the aqueous assay buffer to achieve the desired final concentration.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1% for sensitive cell lines or long-term exposure studies.[2][5] It is crucial to determine the tolerance of your specific cell line to DMSO.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what can I do?
A4: This phenomenon, often called "precipitation upon dilution" or "crashing out," occurs when the compound's solubility limit is exceeded as the highly solubilizing environment of the DMSO is diluted by the aqueous buffer.[7] To address this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final compound concentration, using a pre-warmed buffer, or employing advanced solubilization techniques.
Q5: What are Pan-Assay Interference Compounds (PAINS), and could my furan-thiophene compound be one?
A5: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to show activity in a wide range of assays through non-specific mechanisms, often leading to false-positive results. Some heterocyclic compounds can fall into this category. If you observe activity across multiple, unrelated assays, it is worth investigating if your compound contains a known PAINS motif. This is a separate issue from solubility but can also lead to inconsistent results.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky solution forms immediately upon adding the DMSO stock to the aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. | - Lower the final concentration of the compound in the assay. - Perform a kinetic solubility test to determine the maximum soluble concentration under your assay conditions.[7] |
| "Solvent shock" from rapid dilution. | - Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. - Perform serial dilutions in the aqueous buffer rather than a single large dilution. | |
| The temperature of the aqueous buffer is too low. | - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound. |
Issue 2: Delayed Precipitation in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms visible crystals after incubation. | The compound has limited thermodynamic solubility at the incubation temperature. | - Consider using a formulation approach such as cyclodextrins or surfactants to improve and maintain solubility over time. |
| Changes in the media pH during incubation (due to cellular metabolism or CO2 environment). | - Ensure the cell culture medium is adequately buffered. - Test the pH of the medium at the end of the experiment to see if it has shifted significantly. | |
| Interaction with components of the cell culture medium (e.g., proteins in serum). | - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are contributing to the precipitation. - If serum is the issue, consider reducing the serum concentration if experimentally feasible. |
Issue 3: Inconsistent or Non-Reproducible Assay Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells or between experiments. | Inconsistent amounts of soluble compound due to precipitation or aggregation.[2] | - Visually inspect all wells for any signs of precipitation before reading the assay. - Implement a robust solubilization strategy to ensure the compound remains in solution throughout the experiment. |
| Degradation of the compound in the stock solution or assay buffer. | - Prepare fresh stock solutions regularly. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] | |
| The compound is interfering with the assay technology (e.g., autofluorescence). | - Run control experiments with the compound in the absence of the biological target to check for assay interference.[2] |
Data Presentation: Co-solvents and Their Properties
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | < 0.5% | Can induce cellular stress and differentiation at higher concentrations. Hygroscopic; use anhydrous DMSO for stock preparation.[5][9] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[10] |
| DMF (Dimethylformamide) | 10-30 mM | < 0.1% | Higher toxicity than DMSO; use with caution and only if necessary. |
| PEG 400 (Polyethylene Glycol 400) | Varies | 1-5% | Generally well-tolerated by cells, can aid in solubilizing very hydrophobic compounds.[10] |
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
Objective: To prepare a concentrated stock solution of a furan-thiophene compound in DMSO.
Materials:
-
Furan-thiophene compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Methodology:
-
Pre-weighing Preparation: Allow the container of the furan-thiophene compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing the Compound: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., for a 10 mM stock solution).
-
Dissolution: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Always check the compound's stability to heat before warming.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C. For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[8]
Protocol 2: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of a poorly soluble furan-thiophene compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
Furan-thiophene compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Stir plate and magnetic stir bar
-
Vortex mixer
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in the desired aqueous buffer at a concentration several-fold higher than what will be your final concentration.
-
Add Compound: While vigorously stirring the cyclodextrin solution, add the solid furan-thiophene compound. Alternatively, a concentrated DMSO stock of the compound can be added slowly to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight for more complete complexation. The formation of the inclusion complex is a time-dependent process.[11]
-
Filtration (Optional): If there is undissolved compound, filter the solution through a 0.22 µm filter to remove any non-complexed solid.
-
Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Use in Assay: Use the resulting clear solution of the cyclodextrin-compound complex for your biological assay. Remember to include a vehicle control containing the same concentration of cyclodextrin.
Protocol 3: Micellar Solubilization with Surfactants
Objective: To increase the apparent solubility of a furan-thiophene compound in an aqueous buffer using a surfactant.
Materials:
-
Furan-thiophene compound
-
Non-ionic surfactant (e.g., Tween® 80, Polysorbate 80)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant. For Tween® 80, the CMC is approximately 0.0013% (w/v). A starting concentration of 0.1% (v/v) is often used.[12]
-
Prepare Compound Stock: Prepare a high-concentration stock solution of the furan-thiophene compound in a suitable organic solvent (e.g., DMSO).
-
Solubilization: While vortexing the surfactant-containing buffer, slowly add the compound's stock solution to achieve the desired final concentration.
-
Equilibration: Allow the solution to mix for at least 30 minutes to ensure the compound is partitioned into the surfactant micelles. Sonication can aid in this process.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear, isotropic solution indicates successful micellar solubilization.
-
Use in Assay: Use this solution in your assay. Ensure that a vehicle control containing the same concentration of surfactant and co-solvent is included to account for any effects of the formulation itself.[10]
Visualizations
Caption: A workflow for solubilizing furan-thiophene compounds.
Caption: An example of a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. humapub.com [humapub.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid during storage
This technical support center provides guidance on minimizing the degradation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid during storage?
A1: The degradation of this compound is primarily influenced by its constituent furan, thiophene, and propionic acid moieties. Key factors include:
-
pH: The furan ring is highly susceptible to acid-catalyzed ring opening.[1]
-
Oxidation: Both the furan and thiophene rings, as well as the propionic acid side chain, can be susceptible to oxidation.[2][3]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.
-
Moisture: The presence of water can facilitate hydrolytic degradation of the propionic acid group and contribute to ring opening of the furan moiety, especially under acidic or basic conditions.
Q2: What are the visible signs of degradation?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as:
-
Color change (e.g., development of a yellow or brown tint)
-
Formation of precipitates or cloudiness in solution
-
Changes in solubility
Q3: How can I monitor the stability of my sample?
A3: The stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[3][4][5] This allows for the separation and quantification of the parent compound from its degradation products.
Q4: What are the recommended long-term storage conditions?
A4: For long-term storage, it is recommended to store 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. The container should be flushed with an inert gas like argon or nitrogen to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Sample Discoloration
-
Possible Cause: Oxidation or photolytic degradation.
-
Troubleshooting Steps:
-
Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Before sealing the container, purge the headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Store at a lower temperature (-20°C or -80°C).
-
Issue 2: Poor Reproducibility in Assays
-
Possible Cause: Degradation of the compound in solution during experimental procedures.
-
Troubleshooting Steps:
-
Prepare solutions fresh for each experiment.
-
Use high-purity solvents and degas them before use to remove dissolved oxygen.
-
If the compound is dissolved in an acidic or basic solution, minimize the exposure time and keep the solution on ice.
-
The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to have a stabilizing effect on furan derivatives.[1][6]
-
Quantitative Data Summary
The following table summarizes the expected degradation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid under various stress conditions based on the known stability of its constituent functional groups. These are illustrative values and actual degradation rates should be determined experimentally.
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 25 - 40% | Furan ring opening |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 10 - 20% | Hydrolysis of propionic acid |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | 30 - 50% | Oxidation of furan and thiophene rings |
| Thermal | Solid State | 7 days | 80°C | 5 - 15% | General decomposition |
| Photolytic | UV light (254 nm) | 48 h | 25°C | 15 - 30% | Photodegradation of aromatic rings |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a stability chamber at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) in a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and characterize any significant degradation products using techniques such as LC-MS and NMR.
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. "Homolytic Substitution at Furan and Thiophene: Rate Constants for the " by T. J. Burkey, D. Griller et al. [digitalcommons.memphis.edu]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]
- 6. Isolation and genetic analysis of mutations allowing the degradation of furans and thiophenes by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid?
A1: The synthesis typically involves a multi-step process. A common route begins with the coupling of a furan derivative with a thiophene derivative, followed by chain extension to introduce the propionic acid side chain. Key reactions can include Stille or Suzuki coupling to form the central bi-heterocyclic core, followed by reactions such as the Knoevenagel condensation with malonic acid and subsequent reduction, or a Heck reaction to introduce the acrylic acid precursor which is then reduced.
Q2: What are the main challenges when scaling up this synthesis?
A2: Scaling up the synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid can present several challenges. These include:
-
Exothermic Reactions: Coupling reactions, particularly those involving organometallic reagents, can be exothermic and require careful temperature control on a larger scale.
-
Reagent Stoichiometry and Addition: Maintaining precise stoichiometric ratios and controlling the rate of reagent addition is critical to minimize side product formation.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for homogenous reaction conditions and to avoid localized overheating or concentration gradients.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging. This may require optimization of extraction, crystallization, and/or chromatography methods.
-
Catalyst Removal: For syntheses involving metal catalysts (e.g., Palladium in Suzuki or Stille coupling), complete removal of the catalyst from the final product is a critical regulatory requirement for pharmaceutical applications.
Q3: Are there any specific safety precautions to consider during scale-up?
A3: Yes, several safety precautions are paramount. Furan and thiophene derivatives can be volatile and flammable. Organometallic reagents, such as n-butyllithium which might be used for lithiation, are pyrophoric. Acidic and basic reagents should be handled with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any scale-up activities, paying close attention to potential thermal runaway reactions and the safe handling and quenching of reactive intermediates.
Troubleshooting Guides
Problem 1: Low Yield of the Coupled Bi-heterocyclic Intermediate
| Potential Cause | Suggested Solution |
| Inefficient Catalyst Activity | - Ensure the catalyst (e.g., Palladium-based) is not deactivated. Use fresh catalyst and handle it under an inert atmosphere. - Optimize the catalyst loading for the larger scale. - Consider using a different ligand for the catalyst to improve its stability and activity. |
| Poor Reagent Quality | - Use high-purity starting materials. Impurities in the furan or thiophene precursors can interfere with the coupling reaction. - Ensure solvents are anhydrous, as water can quench organometallic intermediates. |
| Incorrect Reaction Temperature | - Monitor the internal reaction temperature closely. Localized overheating can lead to decomposition of starting materials or products. - For exothermic reactions, ensure the cooling capacity of the reactor is sufficient for the scale. |
| Insufficient Mixing | - Increase the stirring speed or use a more efficient agitator to ensure proper mixing of the reactants and catalyst. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | - Optimize the stoichiometry of the reactants. - Control the rate of addition of one of the coupling partners to maintain a low concentration in the reaction mixture. |
| Polymerization of Furan or Thiophene | - Furan and thiophene can be sensitive to strongly acidic conditions, which can lead to polymerization.[1][2] Maintain careful pH control. - Avoid excessively high reaction temperatures. |
| Ring Opening of Furan | - Furan is susceptible to ring-opening under certain acidic conditions.[3] Buffer the reaction mixture if necessary. |
| Oxidation of the Aldehyde Intermediate | - If an aldehyde intermediate is involved, it can be oxidized to a carboxylic acid.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | - Attempt to induce crystallization by using different solvent systems or by seeding with a small amount of pure product. - If crystallization is not feasible, large-scale column chromatography may be necessary. Consider using automated flash chromatography systems for efficiency. |
| Contamination with Residual Catalyst | - Employ specific catalyst scavengers to remove residual metal catalysts. - Activated carbon treatment can also be effective for removing palladium residues. - Multiple crystallizations may be required to achieve the desired purity. |
| Emulsion Formation During Workup | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
Experimental Protocols & Data
Table 1: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid via Hydrophenylation [5][6]
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triflic Acid (TfOH) | Dichloromethane | 0 | 2 | 33 |
| 2 | Aluminum Chloride (AlCl₃) | Benzene | Room Temp. | 1 | 65 |
| 3 | Aluminum Chloride (AlCl₃) | Benzene | Room Temp. | 4 | 47 |
| 4 | Aluminum Bromide (AlBr₃) | Benzene | Room Temp. | 1 | 52 |
Table 2: Knoevenagel Condensation for the Synthesis of 3-(Furan-2-yl)propenoic Acids [6]
| Starting Furan Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Furan-2-carbaldehyde | Piperidine | Pyridine | 115 | 4 | 53 |
| 5-(Methoxymethyl)furan-2-carbaldehyde | Piperidine | Pyridine | 115 | 4 | 49 |
| Furan-2,5-dicarbaldehyde | Piperidine | Pyridine | 115 | 4 | 48 |
Visualizations
Experimental Workflow
Caption: A potential synthetic workflow for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Furan as a versatile synthon [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative study of the biological activity of furan vs. thiophene analogs
In the landscape of medicinal chemistry, the isosteric replacement of a furan ring with a thiophene ring is a common strategy in drug design, aimed at modulating the biological activity and pharmacokinetic properties of a compound. This guide provides a comparative study of the biological activities of furan and thiophene analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their decision-making process. While both five-membered heterocyclic rings share structural similarities, the subtle differences in their physicochemical properties, stemming from the heteroatom (oxygen in furan and sulfur in thiophene), can lead to significant variations in their pharmacological profiles.
Physicochemical and Pharmacokinetic Profile
The choice between a furan and a thiophene core can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Thiophene is generally considered more aromatic and less polar than furan.[1][2] The larger size and lower electronegativity of the sulfur atom in thiophene compared to the oxygen in furan affect the ring's electron density and ability to engage in hydrogen bonding.[3] These differences can impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] For instance, the replacement of a furan with a thiophene ring can sometimes lead to enhanced metabolic stability by altering the sites susceptible to cytochrome P450-mediated oxidation.[3]
Comparative Biological Activity: A Data-Driven Overview
Direct comparative studies of furan and thiophene analogs are not abundant, but existing research provides valuable insights into their differential biological activities across various therapeutic areas. Here, we summarize key findings in anticancer and antimicrobial applications.
Anticancer Activity
In the realm of oncology, the choice between a furan and a thiophene moiety can significantly impact the cytotoxic potential of a compound. Limited comparative data suggests that for certain molecular scaffolds, thiophene analogs may exhibit a slight potency advantage over their furan counterparts.[3]
For example, a comparative study of fluorinated chalcone derivatives bearing either a furan or a thiophene ring was conducted to assess their anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound ID | Heterocyclic Ring | Substituent | Cancer Cell Line | IC50 (µM)[3] |
| 1a | Furan | 4-Fluoro | A549 (Lung) | 15.2 |
| 1b | Thiophene | 4-Fluoro | A549 (Lung) | 11.8 |
| 2a | Furan | 4-Fluoro | MCF-7 (Breast) | 18.5 |
| 2b | Thiophene | 4-Fluoro | MCF-7 (Breast) | 14.3 |
| 3a | Furan | 4-Fluoro | HeLa (Cervical) | 21.1 |
| 3b | Thiophene | 4-Fluoro | HeLa (Cervical) | 17.9 |
Note: The IC50 values presented are for illustrative purposes based on trends observed in the literature and may not represent a specific study.
In another study involving synthetic curcuminoids, the furan-substituted analog demonstrated the most potent anticancer activity, highlighting that the optimal choice of the heterocyclic ring is highly dependent on the specific molecular scaffold and the biological target.[4]
Antimicrobial Activity
The furan and thiophene nuclei are integral components of many compounds with significant antibacterial and antifungal properties.[5][6] The nature of the heteroatom can influence the compound's ability to penetrate the microbial cell wall and interact with its target.
A study comparing synthetic curcuminoids revealed that the thiophene-substituted analog exhibited the most potent antibacterial activity in antibacterial photodynamic therapy (aPDT).[4] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies.
| Compound ID | Heterocyclic Ring | Bacterial Strain | MIC (µg/mL)[4] |
| C-1 | Furan | Staphylococcus aureus | 16 |
| C-2 | Thiophene | Staphylococcus aureus | 8 |
| C-3 | Furan | Escherichia coli | 32 |
| C-4 | Thiophene | Escherichia coli | 16 |
Note: The MIC values are hypothetical and for comparative illustration based on the cited study's findings.
Signaling Pathways and Mechanisms of Action
The structural differences between furan and thiophene analogs can lead to differential engagement with biological targets and modulation of downstream signaling pathways. For instance, some furan-containing compounds are known to induce apoptosis in cancer cells through the intrinsic pathway.
Caption: Intrinsic apoptosis pathway modulated by certain furan-based compounds.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the furan and thiophene analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
A Comparative Cytotoxicity Analysis: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid and Doxorubicin
Introduction to the Compounds
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Despite its efficacy, doxorubicin's clinical use is limited by significant side effects, most notably cardiotoxicity.[4]
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound containing both furan and thiophene rings. Thiophene and furan derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[5][6] These compounds are being explored as potential therapeutic agents that may offer novel mechanisms of action or improved safety profiles compared to conventional chemotherapeutics.
Comparative Cytotoxicity Data
As direct IC50 values for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are unavailable, this table provides a summary of the cytotoxic activity of doxorubicin against various cancer cell lines to serve as a benchmark.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | 24 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | 24 |
| Doxorubicin | HeLa | Cervical Carcinoma | 2.92 ± 0.57 | 24 |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 |
| Doxorubicin | UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 |
| Doxorubicin | M21 | Skin Melanoma | 2.77 ± 0.20 | 24 |
Table 1: IC50 values of Doxorubicin in various human cancer cell lines as determined by MTT assay after 24 hours of treatment. Data extracted from a study by P. Theerakulpisut, et al. (2024).[7]
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of many anticancer agents, including doxorubicin and potentially novel compounds like 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, often converge on the induction of apoptosis. Below is a generalized diagram of the intrinsic apoptotic pathway, a common mechanism of action for cytotoxic drugs.
Caption: A diagram of the intrinsic apoptosis pathway.
Experimental Protocols
A standard approach to comparing the cytotoxicity of a novel compound against a known drug like doxorubicin involves the following experimental workflow.
Caption: Workflow for comparing compound cytotoxicity.
Detailed Methodologies:
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Preparation and Treatment:
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid and doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of each compound are prepared in culture media to achieve a range of final concentrations.
-
The media in the 96-well plates is replaced with media containing the various concentrations of the test compounds. Control wells receive media with the solvent alone.
4. MTT Assay for Cell Viability:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While a direct cytotoxicity comparison between 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid and doxorubicin is not currently possible due to a lack of published data for the former, the established protocols and benchmark data for doxorubicin provide a clear framework for future investigations. The rich chemical space of furan and thiophene derivatives continues to be a promising area for the discovery of novel anticancer agents. Further research is warranted to elucidate the biological activity of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid and determine its potential as a cytotoxic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furanfurin and thiophenfurin: two novel tiazofurin analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, a robust analytical method for purity validation is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Furthermore, it presents a comparative analysis with alternative analytical techniques, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] For organic acids like 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, reversed-phase HPLC is a particularly suitable method.[3][4]
A detailed experimental protocol for the purity validation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is provided below. This method is designed to separate the main compound from potential impurities that may arise during its synthesis.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid reference standard (purity ≥ 98%)
-
Sample of synthesized 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified to pH 2.5 with phosphoric acid). The low pH of the mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[4]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient: 30-70% B over 10 minutes, then held at 70% B for 5 minutes, followed by a return to 30% B over 1 minute and a 4-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 254 nm (based on the chromophores present in the molecule).
-
Column Temperature: 30°C.[5]
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a similar solution of the reference standard.
-
Further dilute the sample and standard solutions with the mobile phase (initial conditions) to a suitable concentration for analysis (e.g., 0.1 mg/mL).
The purity of the synthesized 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The following table presents hypothetical data from an HPLC analysis, including potential impurities.
| Compound | Retention Time (min) | Area (%) |
| Impurity 1 (e.g., Furan-2-propionic acid) | 3.2 | 0.15 |
| Impurity 2 (e.g., Thiophene-2-carboxylic acid) | 4.5 | 0.20 |
| 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid | 8.7 | 99.50 |
| Impurity 3 (e.g., Synthesis by-product) | 10.1 | 0.10 |
| Unknown Impurity | 11.5 | 0.05 |
Workflow for HPLC Purity Validation
The following diagram illustrates the experimental workflow for the HPLC-based purity validation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Caption: HPLC Purity Validation Workflow.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can be employed for orthogonal verification of purity or in specific situations where HPLC may not be ideal.[1]
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[5] | Requires reference standards for identification, can be time-consuming for method development. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field.[1] | High separation efficiency, low sample and reagent consumption.[1] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[1] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[1] | Primary analytical method (no need for a reference standard of the analyte), provides structural information.[1] | Lower sensitivity than chromatographic methods, requires a pure internal standard.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection.[1] | High sensitivity and selectivity, provides structural information from mass spectra.[1] | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[1] |
Logical Relationship of Analytical Method Selection
The choice of an analytical method for purity determination depends on various factors, including the properties of the analyte, the expected impurities, and the intended application.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Structural Confirmation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of complex organic molecules, with a specific focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to confirm the structure of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. We present supporting theoretical data, detailed experimental protocols, and a comparison with alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The unambiguous confirmation of a molecule's chemical structure is a critical step in chemical research and drug development. 2D NMR spectroscopy stands as a powerful, non-destructive technique that reveals through-bond atomic connectivity, providing a detailed molecular blueprint.
Predicted Spectroscopic Data for Structural Verification
To illustrate the process, we present the predicted ¹H and ¹³C NMR chemical shifts for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. These predictions are based on established chemical shift principles for substituted furan and thiophene rings. Atom numbering is provided in Figure 1 for reference.

Figure 1. Molecular Structure of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid with atom numbering for NMR assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -COOH | ~12.0 (s, 1H) | ~178.0 |
| 2 | -CH₂- | ~2.75 (t, 2H) | ~34.0 |
| 3 | -CH₂- | ~3.05 (t, 2H) | ~25.0 |
| 4 | Furan C | - | ~155.0 |
| 5 | Furan CH | ~6.20 (d, 1H) | ~107.0 |
| 6 | Furan CH | ~6.60 (d, 1H) | ~110.0 |
| 7 | Furan C | - | ~150.0 |
| 8 | Thiophene C | - | ~138.0 |
| 9 | Thiophene CH | ~7.25 (dd, 1H) | ~124.0 |
| 10 | Thiophene CH | ~7.10 (dd, 1H) | ~128.0 |
| 11 | Thiophene CH | ~7.35 (dd, 1H) | ~125.0 |
Predicted shifts are estimates and may vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.
Confirming Connectivity with 2D NMR
2D NMR experiments provide correlations between nuclei, allowing for the assembly of the molecular structure fragment by fragment. The primary experiments used for this purpose are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H).[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments across quaternary (non-protonated) carbons.[2]
Table 2: Predicted Key 2D NMR Correlations
| Experiment | From Proton(s) | Correlates To | Inferred Connectivity |
| COSY | H2 (~2.75 ppm) | H3 (~3.05 ppm) | -CH₂-CH₂- propionic acid chain |
| H5 (~6.20 ppm) | H6 (~6.60 ppm) | Furan ring protons | |
| H9 (~7.25 ppm) | H10 (~7.10 ppm) | Thiophene ring protons | |
| H10 (~7.10 ppm) | H11 (~7.35 ppm) | Thiophene ring protons | |
| HSQC | H2 (~2.75 ppm) | C2 (~34.0 ppm) | Direct C2-H2 bond |
| H3 (~3.05 ppm) | C3 (~25.0 ppm) | Direct C3-H3 bond | |
| H5 (~6.20 ppm) | C5 (~107.0 ppm) | Direct C5-H5 bond | |
| H6 (~6.60 ppm) | C6 (~110.0 ppm) | Direct C6-H6 bond | |
| H9 (~7.25 ppm) | C9 (~124.0 ppm) | Direct C9-H9 bond | |
| H10 (~7.10 ppm) | C10 (~128.0 ppm) | Direct C10-H10 bond | |
| H11 (~7.35 ppm) | C11 (~125.0 ppm) | Direct C11-H11 bond | |
| HMBC | H3 (~3.05 ppm) | C1, C2, C4, C5 | Connects propionic acid to furan |
| H5 (~6.20 ppm) | C4, C6, C7 | Confirms furan ring structure | |
| H6 (~6.60 ppm) | C4, C5, C7 | Confirms furan ring structure | |
| H9 (~7.25 ppm) | C7, C8, C10, C11 | Connects furan to thiophene | |
| H11 (~7.35 ppm) | C8, C9, C10 | Confirms thiophene ring structure |
Visualizing the Confirmation Process
The logical flow of structure elucidation using 2D NMR and the resulting connectivity map are visualized below.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These represent typical starting parameters on a 500 MHz spectrometer.
Table 3: Standard 2D NMR Experimental Protocols
| Parameter | COSY (gCOSY) | HSQC (gHSQCED) | HMBC (gHMBCAD) |
| Pulse Program | cosygpmf | hsqcedetgpsp | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Spectral Width (F2) | 12 ppm (¹H) | 12 ppm (¹H) | 12 ppm (¹H) |
| Spectral Width (F1) | 12 ppm (¹H) | 165 ppm (¹³C) | 220 ppm (¹³C) |
| Acquisition Time | ~0.2 s | ~0.2 s | ~0.2 s |
| Number of Scans (NS) | 2-4 | 2-8 | 8-16 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 2.0 s |
| ¹J(C,H) Coupling | N/A | 145 Hz | N/A |
| ⁿJ(C,H) Coupling | N/A | N/A | 8 Hz |
| Increments (F1) | 256-512 | 128-256 | 256-400 |
| Experiment Time | ~15-30 min | ~20-60 min | ~1.5-3 hours |
Comparison with Alternative Analytical Methods
While 2D NMR is exceptionally informative, other techniques provide complementary data for structural confirmation.
-
Mass Spectrometry (MS) : This technique provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[4][5][6] High-resolution mass spectrometry (HRMS) can determine the elemental formula.[7] However, it does not directly reveal the connectivity of atoms or stereochemistry.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is excellent for identifying the functional groups present in a molecule (e.g., -COOH, C=C, C-O-C) based on their characteristic vibrational frequencies.[8][9][10] It provides a "fingerprint" of the molecule but does not show how these functional groups are connected.[9]
Table 4: Comparison of Analytical Techniques for Structural Confirmation
| Feature | 2D NMR (COSY, HSQC, HMBC) | Mass Spectrometry (MS/HRMS) | FTIR Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemical insights | Molecular weight, elemental formula (HRMS), fragmentation patterns | Presence of functional groups |
| Strengths | Unambiguous structure determination; non-destructive | High sensitivity (small sample size); provides molecular formula | Fast, inexpensive, good for identifying functional groups |
| Limitations | Requires larger sample amounts; longer experiment times; complex data interpretation | Does not provide atom-to-atom connectivity; isomers can be difficult to distinguish | Does not provide the overall molecular structure or connectivity |
| Primary Use Case | Definitive structural elucidation of novel or complex molecules | Confirming molecular weight and formula; identifying known compounds by library matching | Rapid screening for functional groups; quality control |
Conclusion
For the definitive structural confirmation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, 2D NMR spectroscopy is the most powerful and comprehensive method. While MS and FTIR provide essential and complementary data regarding molecular formula and functional groups, only the suite of 2D NMR experiments (COSY, HSQC, and HMBC) can piece together the complete atomic framework of the molecule with certainty. The combination of these techniques provides an irrefutable confirmation of the molecular structure, a cornerstone of modern chemical and pharmaceutical research.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 4. quora.com [quora.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 8. photometrics.net [photometrics.net]
- 9. azooptics.com [azooptics.com]
- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
A Comparative Analysis of Furan-Thiophene Isomers in Anticancer Research: A Gap in Current Knowledge
A direct comparative guide on the anticancer efficacy of simple furan-thiophene isomers, such as 2-(thiophen-2-yl)furan and 2-(furan-2-yl)thiophene, cannot be formulated at this time due to a notable absence of specific experimental data in the current scientific literature. Extensive searches for studies directly evaluating and comparing the cytotoxic or anticancer activities of these fundamental isomeric structures have not yielded the necessary quantitative data to construct a detailed, evidence-based comparison as requested.
The available research on the anticancer properties of furan and thiophene-containing compounds invariably focuses on more complex molecular architectures. In these studies, the furan and thiophene rings are typically integrated into larger scaffolds, often featuring additional heterocyclic systems, aromatic rings, and various functional groups. While this body of work underscores the significance of both furan and thiophene as valuable pharmacophores in the design of novel anticancer agents, it does not permit a direct, objective comparison of the intrinsic anticancer potential of the simple furan-thiophene isomers themselves.
The Landscape of Furan and Thiophene Derivatives in Oncology
Both furan and thiophene are five-membered aromatic heterocyclic rings that are considered bioisosteres, meaning they possess similar physical and chemical properties that can elicit comparable biological responses. Their incorporation into drug candidates can influence factors such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1]
Numerous studies have explored the anticancer potential of derivatives containing either a furan or a thiophene moiety. These investigations have revealed a broad spectrum of activities against various cancer cell lines. For instance, derivatives of 2-acetylfuran have been used as starting materials for the synthesis of novel thiophene, thieno[2,3-c]pyrazole, and thieno[2,3-d]pyrimidine derivatives, with some compounds exhibiting notable cytotoxicity. Similarly, a variety of thiophene derivatives have been synthesized and evaluated for their antitumor properties, with some showing promising activity against cell lines such as gastric, colon, liver, and breast cancer.[2]
In some studies involving larger series of synthesized compounds, both furan and thiophene-containing molecules have been evaluated within the same framework, offering limited comparative insights. For example, a study on novel chalcone derivatives evaluated compounds containing either a 3-(furan-2-yl)pyrazolyl or a 3-(thiophen-2-yl)pyrazolyl moiety.[3][4] In this specific context, a particular thiophene-containing chalcone (compound 7g) emerged as a promising candidate against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values of 27.7 µg/ml and 26.6 µg/ml, respectively.[3] However, it is crucial to emphasize that these findings are specific to this particular chalcone scaffold and cannot be extrapolated to infer the general anticancer efficacy of the parent furan-thiophene isomers.
Experimental Approaches in the Evaluation of Furan and Thiophene Derivatives
The anticancer activity of the more complex furan and thiophene derivatives found in the literature is typically assessed using a panel of standard in vitro assays. A general experimental workflow for such an evaluation is outlined below.
General Experimental Workflow
Caption: Generalized experimental workflow for the synthesis and in vitro anticancer evaluation of heterocyclic compounds.
Key Experimental Protocols
-
MTT Assay (Cell Viability): This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan solution, after solubilization, is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.[5][6]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if the compounds induce programmed cell death (apoptosis), flow cytometry with Annexin V and propidium iodide (PI) staining is commonly employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: The effect of the compounds on the cell cycle progression is analyzed by flow cytometry. Cells are treated with the compounds, harvested, fixed, and stained with a DNA-binding dye such as propidium iodide. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle checkpoints.
Conclusion
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
This guide presents a comprehensive cross-validation framework for two prominent analytical methods for the quantification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a novel compound, established analytical methodologies are not widely documented. Therefore, this guide provides hypothetical, yet realistic, experimental data to serve as a foundational benchmark for researchers, scientists, and drug development professionals in establishing and validating analytical protocols for this and structurally related compounds.
The cross-validation of analytical methods is a critical procedure in drug development and research, ensuring data consistency and reliability when methods are updated or transferred between laboratories. This process involves a systematic comparison of key validation parameters, including linearity, accuracy, precision, and the limits of detection and quantification.
Proposed Analytical Methods
For the quantification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, two methods are proposed and compared:
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): A robust and widely accessible technique suitable for compounds with a distinct chromophore. The thiophene and furan rings in the target analyte allow for strong UV absorbance, making this a viable and cost-effective analytical approach.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that is the gold standard for bioanalytical studies. It offers superior performance in complex biological matrices by utilizing the mass-to-charge ratio of the analyte and its fragments, minimizing interferences and achieving lower detection limits.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical quantitative performance data for the HPLC-UV and LC-MS/MS methods for the analysis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. These values represent typical performance characteristics and are intended to guide method development and validation efforts.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL |
| Linearity (R²) | >0.998 | >0.999 |
| Intra-day Precision (%RSD) | < 6% | < 4% |
| Inter-day Precision (%RSD) | < 8% | < 7% |
| Accuracy (% Recovery) | 92 - 108% | 96 - 104% |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and successful implementation of analytical methods. Below are the proposed methodologies for the quantification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid using HPLC-UV and LC-MS/MS.
1. Sample Preparation:
-
Extraction: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
1. Sample Preparation:
-
Follow the same extraction, protein precipitation, centrifugation, evaporation, and reconstitution steps as the HPLC-UV method. A smaller sample volume (e.g., 50 µL) may be used due to higher sensitivity.
2. Liquid Chromatography Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M-H]⁻ → Product ion (hypothetical transition, e.g., based on fragmentation of the propionic acid side chain or cleavage of the furan/thiophene linkage).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion.
-
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Methodology Visualization
To further elucidate the experimental workflows, the following diagrams have been generated using Graphviz.
Comparative Antimicrobial Efficacy of Gemini-mycin Against Standard Antibiotics
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel antimicrobial agent, Gemini-mycin, against a panel of widely-used antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. The data presented herein offers a quantitative comparison of antimicrobial activity against key Gram-positive and Gram-negative bacteria, supported by detailed experimental protocols for reproducibility.
Comparative Antimicrobial Activity
The efficacy of Gemini-mycin was evaluated using two standard antimicrobial susceptibility testing methods: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (Kirby-Bauer) assays.[1][2][3] The results are benchmarked against Penicillin, a β-lactam antibiotic; Ciprofloxacin, a fluoroquinolone; and Tetracycline, a protein synthesis inhibitor.[4][5]
1.1. Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] Lower MIC values are indicative of greater antimicrobial potency. The broth microdilution method was employed to determine the MIC values against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][8][9]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| Gemini-mycin (Hypothetical) | 0.5 | 1 |
| Penicillin | 0.125 | >64 (Resistant) |
| Ciprofloxacin | 0.25[10] | 0.015[10] |
| Tetracycline | 1 | 2 |
Note: Data for Penicillin, Ciprofloxacin, and Tetracycline are representative values from published literature. Gemini-mycin data is hypothetical for comparative purposes.
1.2. Zone of Inhibition
The disk diffusion (Kirby-Bauer) test is a qualitative method used to measure the susceptibility of bacteria to antibiotics.[11] The diameter of the zone of inhibition around an antibiotic disk correlates with the susceptibility of the bacterium to that antibiotic.[3]
Table 2: Zone of Inhibition in mm
| Antimicrobial Agent | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| Gemini-mycin (Hypothetical) | 28 | 25 |
| Penicillin (10 U) | 30 | 0 (Resistant) |
| Ciprofloxacin (5 µg) | 25[12] | 34[12] |
| Tetracycline (30 µg) | 24 | 22 |
Note: Data for Penicillin, Ciprofloxacin, and Tetracycline are representative values from published literature. Gemini-mycin data is hypothetical for comparative purposes.
Experimental Protocols
The following protocols are standardized methodologies for determining the antimicrobial susceptibility data presented above.
2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[1][2]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)[8]
-
Antimicrobial stock solutions
-
Incubator (35 ± 2°C)[8]
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates.[8]
-
The typical final volume in each well is 100 µL.
-
Inoculate each well (except for a negative control well) with 100 µL of the standardized bacterial suspension.
-
Include a positive control well containing only the inoculum and broth, and a negative control well with only broth.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[8]
-
The MIC is determined as the lowest concentration of the antimicrobial agent where no visible turbidity (growth) is observed.[2][8]
2.2. Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[3][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates[13]
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Antibiotic-impregnated paper disks
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measurement
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria. This is typically done in three directions, rotating the plate approximately 60 degrees each time.[3]
-
Aseptically place the antibiotic disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.[13]
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[3]
Visualized Workflows and Pathways
3.1. Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for conducting the antimicrobial susceptibility tests described in this guide.
Caption: Workflow for MIC and Zone of Inhibition testing.
3.2. Hypothetical Signaling Pathway of Gemini-mycin
Gemini-mycin is hypothesized to possess a dual-action mechanism targeting both DNA replication and cell membrane integrity, differentiating it from single-target antibiotics.
Caption: Dual-action mechanism of Gemini-mycin.
References
- 1. emerypharma.com [emerypharma.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Comparative Analysis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid analogs and related compounds. Due to a lack of publicly available direct SAR studies on a series of substituted 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid analogs, this guide synthesizes data from closely related structures, focusing on antimicrobial and potential anti-inflammatory activities. The information herein is intended to guide researchers in the design and development of novel therapeutic agents based on the thiophene-furan scaffold.
Introduction to Thiophene-Furan Scaffolds
Compounds incorporating both thiophene and furan rings are of significant interest in medicinal chemistry. These five-membered heterocyclic rings serve as versatile pharmacophores and are present in numerous biologically active molecules. The thiophene ring is a key component in several anti-inflammatory drugs, such as tiaprofenic acid and tinoridine, which are known to inhibit cyclooxygenase (COX) enzymes. Furan rings are also found in a variety of therapeutic agents and can act as bioisosteres for phenyl rings, potentially improving pharmacokinetic properties. The combination of these two heterocycles in a single scaffold, such as 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid, presents a promising avenue for the discovery of new drugs with a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1][2]
Antimicrobial Activity of Furan-Propionic Acid Analogs
The data indicates that these compounds exhibit notable activity against the yeast-like fungi Candida albicans, with many analogs showing a MIC of 64 µg/mL. The activity against the bacteria Staphylococcus aureus and Escherichia coli was generally moderate, with MICs often at 128 µg/mL or higher.[3]
Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [3]
| Compound ID | Aryl Group | R Group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 2a | Phenyl | H | >256 | 128 | 64 |
| 2b | p-Tolyl | H | >256 | 128 | 64 |
| 2c | p-Anisyl | H | >256 | 128 | 64 |
| 2d | 2-Thienyl | H | >256 | 128 | 64 |
| 2e | 2-Furyl | H | >256 | 128 | 64 |
| 2f | Phenyl | CH₂OH | >256 | 128 | 64 |
| 2g | p-Tolyl | CH₂OH | >256 | 128 | 64 |
| 2h | p-Anisyl | CH₂OH | >256 | 128 | 64 |
| 2i | Phenyl | CH₂OCH₃ | >256 | 128 | 64 |
| 2j | p-Tolyl | CH₂OCH₃ | >256 | 128 | 64 |
| 2k | p-Anisyl | CH₂OCH₃ | >256 | 128 | 64 |
| 2l | Phenyl | Benzyl | >256 | 128 | 64 |
| 2m | p-Tolyl | Benzyl | >256 | 128 | 64 |
| 2n | p-Anisyl | Benzyl | >256 | 128 | 64 |
Note: The table is a representation of data from a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, where the thiophene in the user's core structure is replaced by other aryl groups.
Potential Anti-inflammatory Activity and Mechanism of Action
The structural similarity of 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid to known aryl-propionic acid NSAIDs, such as ibuprofen and tiaprofenic acid, suggests a potential for anti-inflammatory activity.[4] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Signaling Pathways
The inflammatory cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. Both prostaglandins and leukotrienes are potent mediators of inflammation.[1]
Below is a diagram illustrating the simplified COX and LOX signaling pathways, which are potential targets for thiophene-furan-propionic acid analogs.
Caption: Simplified COX and LOX inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are standard protocols for assessing the antimicrobial and anti-inflammatory activities of novel compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in the appropriate culture medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions. The final concentrations of the test substances typically range from 1 to 256 µg/mL. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), and the substrate (arachidonic acid). The test compounds are dissolved in a suitable solvent like DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, the COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10 minutes at 37°C) in the presence of the co-factors.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Activity: The peroxidase activity of COX is determined by measuring the production of a fluorescent or colorimetric product over time using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animal Preparation: Male Wistar rats (or a similar strain) are fasted overnight before the experiment.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% suspension in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
The workflow for evaluating a novel compound for its anti-inflammatory properties is depicted in the diagram below.
Caption: Workflow for anti-inflammatory drug discovery.
Conclusion and Future Directions
The 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related furan-propionic acid derivatives suggests a potential for antimicrobial, particularly antifungal, activity. Furthermore, the structural analogy to known NSAIDs indicates a high likelihood of anti-inflammatory properties, likely mediated through the inhibition of COX enzymes.
To fully elucidate the structure-activity relationships of this class of compounds, further research is warranted. Specifically, the synthesis and biological evaluation of a series of analogs with systematic variations in substituents on both the thiophene and furan rings, as well as modifications to the propionic acid side chain, are necessary. Such studies, employing the standardized experimental protocols outlined in this guide, would provide the quantitative data needed to establish clear SAR trends and to optimize the potency and selectivity of these compounds for specific biological targets. This would ultimately pave the way for the identification of lead candidates for further preclinical and clinical development.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Heterocycles: Unpacking the In Vitro and In Vivo Efficacy of Furan-Thiophene Compounds
For researchers navigating the intricate landscape of drug discovery, the choice of a core heterocyclic scaffold can profoundly influence a compound's biological activity. Furan and thiophene, two five-membered aromatic heterocycles, are staples in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. While structurally similar, the substitution of furan's oxygen with thiophene's sulfur atom can dramatically alter a molecule's efficacy, a difference that is often magnified when transitioning from a controlled in vitro environment to a complex in vivo system. This guide provides a comparative analysis of furan- and thiophene-containing compounds, delving into their performance in preclinical anticancer studies and offering insights into the underlying experimental methodologies and mechanisms of action.
A direct comparison of analogous furan and thiophene-based compounds reveals a fascinating dichotomy in their anticancer properties. A noteworthy example is the case of furanfurin and its thiophene counterpart, thiophenfurin, analogues of the anticancer agent tiazofurin. In vitro studies have shown that thiophenfurin exhibits significant cytotoxicity against a panel of cancer cell lines, whereas furanfurin is largely inactive.[1] This stark difference in potency underscores the critical role of the heteroatom in the biological activity of these compounds.
Comparative Efficacy: A Quantitative Look
To illustrate the divergence in efficacy, the following table summarizes the available in vitro and in vivo data for representative furan and thiophene compounds.
| Compound | Heterocycle | Target Cancer Cell Line(s) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| Thiophenfurin | Thiophene | P388, L1210, K562, HL-60, LoVo, B16 melanoma | Similar to tiazofurin (active) | BD2F1 mice with L1210 leukemia | % T/C = 168 at 25 mg/kg[1] |
| Furanfurin | Furan | P388, L1210, K562, HL-60, LoVo, B16 melanoma | Inactive | Not reported due to inactivity | Not applicable |
| Compound 7 (Thiophene-thiosemicarbazone derivative) | Thiophene | Human tumor cell lines | Effective inhibitor of 50% cell growth | Ehrlich solid tumor in mice | Tumor inhibition at 30-300 mg/kg |
Delving into the Mechanism: The IMP Dehydrogenase Pathway
The anticancer activity of thiophenfurin is attributed to its inhibition of inosine monophosphate (IMP) dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] By blocking IMPDH, thiophenfurin depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for DNA and RNA synthesis, and a key molecule in cellular signaling. This disruption of cellular metabolism ultimately leads to the inhibition of cancer cell proliferation.
References
Safety Operating Guide
Safe Disposal of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid must be managed through a systematic and compliant process to ensure the safety of laboratory personnel and the protection of the environment.
1. Waste Segregation and Collection:
-
All waste containing 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid must be collected in a designated hazardous waste container.[1][2] This includes:
-
Unused or excess solid compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2][3]
2. Waste Container and Labeling:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[1][3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid".[1][4]
-
The label should also indicate the primary hazards. Based on structurally similar compounds, these may include "Irritant" and "Environmental Hazard".[1][5]
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3]
-
The storage area should be well-ventilated, away from sources of ignition, and have secondary containment to capture any potential leaks.[2][6]
4. Final Disposal:
-
The disposal of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.[1][4][6]
-
Never dispose of this chemical down the drain or in the regular trash.[1][4][7] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Hazard Profile of Structural Components
Understanding the hazards associated with the core chemical moieties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid provides a basis for its safe handling and disposal.
| Structural Component | Potential Hazards |
| Thiophene | Flammable liquid, gives off irritating or toxic fumes (sulfur oxides) in a fire, vapors may form explosive mixtures with air.[8] |
| Furan | Flammable, may form explosive peroxides upon exposure to air and light, harmful if ingested, inhaled, or absorbed through the skin.[7][9] |
| Carboxylic Acid | Can be corrosive or irritating to the skin and eyes.[3][10] |
The combination of these structural elements suggests that 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid should be handled with care, assuming it may be flammable, an irritant, and potentially harmful to the environment.
Logical Relationship for Disposal Decisions
The following diagram outlines the logical considerations for the disposal of chemical waste, with a focus on compounds like 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aablocks.com [aablocks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. laballey.com [laballey.com]
Personal protective equipment for handling 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This guide provides essential safety protocols and logistical information for handling 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (CAS 24090-38-8) in a laboratory setting. The following procedures are based on general best practices for handling structurally related compounds, including carboxylic acids, furan, and thiophene derivatives, in the absence of a specific Safety Data Sheet (SDS) for this exact compound. It is crucial to supplement this guidance with a thorough risk assessment and to consult your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn when there is a significant risk of splashing or dust generation.[2][3] | Protects against eye irritation from dust or splashes.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] A lab coat must be worn and fully buttoned.[2] For larger quantities, protective clothing and boots may be necessary.[3] | Prevents skin irritation upon contact.[2][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][3] If a fume hood is not available or if dust levels are significant, a NIOSH-approved respirator is required.[2] | Prevents respiratory tract irritation from inhalation of dust.[1][2] |
Operational Plan: Safe Handling Procedures
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
-
Store in a cool, well-ventilated place away from heat and sources of ignition.[5][6]
-
Protect from direct sunlight.[3]
-
Store under an inert gas as furan-containing compounds can be air-sensitive and may form explosive peroxides.[7]
-
Store in a locked area or one accessible only to qualified personnel.[5][6]
-
Disposal Plan: Waste Management
Proper disposal of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid and contaminated materials is critical to ensure laboratory safety and environmental compliance.
-
Waste Identification and Segregation :
-
Due to its furan moiety, this compound should be treated as hazardous waste.[8]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[8]
-
All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[2][9]
-
-
Container Management :
-
Storage and Disposal :
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[8]
-
The storage area should be away from ignition sources and in secondary containment.[8]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3] Contact your institution's EHS department for pickup and disposal through a licensed hazardous waste contractor.[8][9]
-
Never dispose of this chemical down the drain or in regular trash.[3][9]
-
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
